(Z)-4-(p-Tolyl)but-2-enoic acid
Description
BenchChem offers high-quality (Z)-4-(p-Tolyl)but-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-(p-Tolyl)but-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
(Z)-4-(4-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9-5-7-10(8-6-9)3-2-4-11(12)13/h2,4-8H,3H2,1H3,(H,12,13)/b4-2- |
InChI Key |
IFRQTEJKEIJLJV-RQOWECAXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C/C=C\C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CC=CC(=O)O |
Origin of Product |
United States |
Synthesis Pathway of (Z)-4-(p-Tolyl)but-2-enoic Acid: A Technical Guide to Z-Selective Olefination
Executive Summary & Structural Significance
The target molecule, (Z)-4-(p-Tolyl)but-2-enoic acid , features a cis-configured α,β -unsaturated carboxylic acid moiety coupled with a p-tolyl group. In medicinal chemistry, Z-alkenes serve as highly valuable, conformationally restricted bioisosteres for amide bonds and rigid scaffolds for targeted receptor binding.
However, synthesizing the Z-isomer of an α,β -unsaturated system is notoriously challenging. Classical olefination protocols (such as the standard Horner-Wadsworth-Emmons or Wittig reactions) are thermodynamically driven, overwhelmingly favoring the E-isomer (trans). To bypass this thermodynamic bias, we must engineer the reaction environment to operate under strict kinetic control . This whitepaper details the optimal, field-proven synthetic pathways to achieve high Z-selectivity, focusing on the causality of reagent selection and self-validating experimental workflows.
Retrosynthetic Logic & Pathway Selection
To synthesize (Z)-4-(p-Tolyl)but-2-enoic acid, we evaluate three primary retrosynthetic disconnections.
-
Pathway A: Still-Gennari Olefination (Recommended) Utilizes bis(2,2,2-trifluoroethyl) phosphonoacetate. The strongly electron-withdrawing trifluoroethyl groups destabilize the oxaphosphetane intermediates, accelerating elimination before thermodynamic equilibration can occur, thereby trapping the kinetically favored Z-isomer[1].
-
Pathway B: Ando Olefination Employs ethyl 2-(di-o-tolylphosphoryl)acetate or ethyl 2-(diphenoxyphosphoryl)acetate. This pathway relies on steric bulk and specific metal-cation coordination (e.g., Na⁺ and NaI) to favor the Z-alkene[2].
-
Pathway C: Lindlar Reduction Involves the stereospecific syn-addition of hydrogen gas across 4-(p-tolyl)but-2-ynoic acid using a poisoned palladium catalyst. While highly stereospecific, it requires a longer sequence to pre-form the alkyne.
Retrosynthetic pathways for (Z)-4-(p-Tolyl)but-2-enoic acid via olefination or alkyne reduction.
Quantitative Comparison of Synthesis Pathways
| Pathway | Primary Reagent / Catalyst | Base / Additive | Typical Z:E Ratio | Est. Yield | Mechanistic Driver |
| Still-Gennari | Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | > 95:5 | 80–85% | Electron-withdrawing groups accelerate cis-oxaphosphetane elimination[1]. |
| Ando | Ethyl 2-(di-o-tolylphosphoryl)acetate | NaH, NaI | ~ 90:10 | 75–80% | Steric bulk and Na⁺ coordination favor Z-alkene formation[2]. |
| Lindlar | H₂, Pd/CaCO₃ (Poisoned with Pb) | Quinoline | > 98:2 | 65–70% | Syn-addition of hydrogen gas across the alkyne face. |
Mechanistic Causality: The Still-Gennari Advantage
To achieve mastery over this synthesis, one must understand why the Still-Gennari modification works. In a standard HWE reaction, the addition of the phosphonate carbanion to the aldehyde is reversible. The system equilibrates to the more stable trans-oxaphosphetane, yielding the E-alkene.
In the Still-Gennari modification, the strongly electron-withdrawing −OCH2CF3 groups increase the electrophilicity of the phosphorus atom. This accelerates the decomposition of the cis-oxaphosphetane into the Z-alkene so rapidly that the initial addition step becomes effectively irreversible[1]. By utilizing 18-crown-6 to sequester the potassium counterion, tight ion-pairing is disrupted, further preventing retro-addition and enforcing strict kinetic control.
Kinetic control mechanism of the Still-Gennari olefination favoring the Z-alkene product.
Self-Validating Experimental Protocol
The following methodology outlines the Still-Gennari approach. It is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure causality and technical accuracy at every stage.
Phase 1: Preparation of Ethyl (Z)-4-(p-tolyl)but-2-enoate
Note: 2-(p-Tolyl)acetaldehyde is prone to α -proton enolization and self-condensation. It must be freshly distilled or prepared immediately prior to the olefination step to ensure high yields.
-
System Setup: Flame-dry a Schlenk flask under argon. Add ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.2 equiv) and anhydrous THF to achieve a 0.2 M concentration. (Note: This reagent can be synthesized purification-free from phosphonic dichlorides if not commercially available[3]).
-
Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Strict adherence to -78 °C is required to suppress the reversible retro-aldol-type cleavage of the betaine intermediate.
-
Base Addition: Add 18-crown-6 (5.0 equiv) to sequester potassium ions. Dropwise add KHMDS (1.1 equiv, 0.5 M in toluene).
-
IPC 1 (Visual): Monitor the carbanion formation via the appearance of a persistent pale yellow solution after 15 minutes of stirring.
-
-
Olefination: Dropwise add freshly prepared 2-(p-Tolyl)acetaldehyde (1.0 equiv) dissolved in a minimum volume of THF. Stir at -78 °C for 2 hours.
-
Quench & Isolate: Quench the reaction cold with saturated aqueous NH4Cl . Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate.
-
IPC 2 (Analytical): Confirm Z-selectivity via crude ¹H-NMR. The Z-alkene vinylic protons will exhibit a coupling constant (J) of ~11–12 Hz, whereas any E-alkene byproduct will show J ~15–16 Hz.
-
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure ester.
Phase 2: Mild Saponification to (Z)-4-(p-Tolyl)but-2-enoic Acid
Harsh basic conditions (e.g., refluxing NaOH) can cause isomerization of the double bond from Z to E. Mild conditions are mandatory.
-
Reaction Setup: Dissolve the purified Ethyl (Z)-4-(p-tolyl)but-2-enoate in a 3:1:1 mixture of THF/MeOH/H₂O.
-
Hydrolysis: Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4–6 hours.
-
IPC 3 (Chromatographic): Monitor saponification via TLC (EtOAc/Hexane 1:3). The ester ( Rf ~0.6) will disappear, replaced by the baseline-bound carboxylate salt.
-
-
Workup: Cool the mixture to 0 °C and carefully acidify to pH 2 using 1M HCl.
-
Isolation: Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over MgSO4 and concentrate in vacuo to yield the final (Z)-4-(p-Tolyl)but-2-enoic acid.
Step-by-step experimental workflow for the Still-Gennari synthesis and subsequent saponification.
References
-
[2] Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate. ResearchGate.
-
[1] Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. NIH.
-
[3] A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates. Thieme-Connect.
Sources
An In-depth Technical Guide to (Z)-4-(p-Tolyl)but-2-enoic Acid and its Analogs for Drug Discovery Professionals
This technical guide provides a comprehensive overview of (Z)-4-(p-Tolyl)but-2-enoic acid, a molecule of interest in medicinal chemistry and drug development. Due to its specific stereochemistry, this compound presents unique synthetic challenges and potential biological activities. This document will delve into its chemical identity, plausible synthetic strategies, and the context of its therapeutic potential based on related structures.
Chemical Identity and Nomenclature
(Z)-4-(p-Tolyl)but-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids. The descriptor "(Z)" refers to the stereochemistry of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side. In this case, the p-tolyl group and the carboxylic acid group are on the same side of the C2-C3 double bond. The "p-tolyl" substituent indicates a toluene group attached at the para-position.
IUPAC Name: (2Z)-4-(4-methylphenyl)but-2-enoic acid
Structure:
While a specific CAS (Chemical Abstracts Service) number for (Z)-4-(p-Tolyl)but-2-enoic acid is not readily found in major chemical databases, this is not uncommon for novel or less-synthesized isomers. For reference, Table 1 lists the CAS numbers for closely related compounds.
| Compound Name | CAS Number | Relationship to Target Molecule |
| (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid | 20972-36-5[1][2] | (E)-isomer with an additional oxo group |
| 4-(p-Tolyl)butyric acid | 4521-22-6[3] | Saturated analog (no double bond) |
| 4-(p-Tolyl)-3-buten-2-one | 3160-38-1[4] | Ketone analog, predominantly (E)-isomer |
| 4-(p-Tolyl)-2-butanone | 7774-79-0[5] | Saturated ketone analog |
| (Z)-4-Phenyl-2-butenoic acid | 62115-14-4[6] | Analog without the para-methyl group |
Stereoselective Synthesis Strategies
The synthesis of the (Z)-isomer of 4-arylbut-2-enoic acids requires careful control of stereochemistry. Standard Wittig reactions often favor the formation of the more stable (E)-isomer. Therefore, modified Horner-Wadsworth-Emmons (HWE) reactions are a preferred method to achieve Z-selectivity.
Horner-Wadsworth-Emmons Reaction for (Z)-Selectivity
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. To favor the formation of the (Z)-alkene, specific modifications to the phosphonate reagent and reaction conditions are necessary. The use of bulky phosphonate esters, such as those derived from di-o-tolylphosphine oxide, can sterically hinder the formation of the anti-oxaphosphetane intermediate, thereby promoting the syn-intermediate which leads to the (Z)-alkene.
Below is a detailed, step-by-step methodology for a plausible synthesis of (Z)-4-(p-Tolyl)but-2-enoic acid.
Experimental Protocol:
-
Preparation of the Phosphonate Reagent:
-
React ethyl (di-o-tolyl-phosphono)acetate with a suitable base (e.g., sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) at 0°C to generate the phosphonate carbanion. The bulky o-tolyl groups are crucial for Z-selectivity.
-
-
Aldehyde Preparation:
-
The required aldehyde, p-tolylacetaldehyde, can be prepared by the oxidation of 2-(p-tolyl)ethanol.
-
-
Horner-Wadsworth-Emmons Reaction:
-
Add p-tolylacetaldehyde to the solution of the phosphonate carbanion at a low temperature (e.g., -78°C) and allow the reaction to slowly warm to room temperature.
-
The reaction will produce the ethyl ester of (Z)-4-(p-tolyl)but-2-enoic acid.
-
-
Purification of the (Z)-Ester:
-
The crude product should be purified by column chromatography on silica gel to separate the (Z)-isomer from any minor (E)-isomer that may have formed.
-
-
Hydrolysis to the Carboxylic Acid:
-
The purified ethyl ester is then hydrolyzed using a base such as lithium hydroxide in a mixture of THF and water.
-
Acidification of the reaction mixture with a dilute acid (e.g., 1M HCl) will precipitate the desired (Z)-4-(p-Tolyl)but-2-enoic acid.
-
-
Final Purification:
-
The final product can be purified by recrystallization to obtain the pure carboxylic acid.
-
Causality of Experimental Choices:
-
Low Temperature: Performing the HWE reaction at low temperatures helps to control the kinetics of the reaction, favoring the formation of the thermodynamically less stable (Z)-isomer.
-
Bulky Phosphonate: The steric bulk of the di-o-tolylphosphonate reagent is the primary driver for the Z-selectivity of the olefination.
-
Aprotic Solvent: THF is used as it is an aprotic solvent that will not interfere with the strongly basic carbanion intermediate.
Diagram of the Synthetic Workflow:
Caption: Horner-Wadsworth-Emmons synthesis of (Z)-4-(p-Tolyl)but-2-enoic acid.
Potential Biological Activity and Therapeutic Relevance
While specific biological data for (Z)-4-(p-Tolyl)but-2-enoic acid is not extensively published, the broader class of 4-aryl-2-enoic acid derivatives has shown a range of biological activities. These compounds are of interest to drug development professionals for their potential as enzyme inhibitors and as scaffolds for the synthesis of more complex bioactive molecules.
-
Enzyme Inhibition: Derivatives of 4-aryl-4-oxobut-2-enoic acids have been investigated as inhibitors of various enzymes. For instance, they have shown inhibitory activity against kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[7]
-
Antimicrobial and Anti-inflammatory Properties: Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids have been synthesized and shown to possess moderate anti-inflammatory and antimicrobial activities.[7]
-
Antifungal Activity: A related compound, (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, has demonstrated fungostatic activity.
-
Herbicidal Activity: Ethyl 2-oxo-4-phenylbut-3-enoate derivatives have been designed as potential herbicides.
The presence of the α,β-unsaturated carbonyl system makes these molecules potential Michael acceptors, which could be a mechanism for their biological activity through covalent modification of biological nucleophiles, such as cysteine residues in enzymes. The specific stereochemistry of the (Z)-isomer can significantly influence its binding to target proteins compared to the (E)-isomer, potentially leading to differences in potency and selectivity.
Logical Relationship of Structure to Potential Activity:
Caption: Structure-activity relationship for (Z)-4-(p-Tolyl)but-2-enoic acid.
Conclusion
(Z)-4-(p-Tolyl)but-2-enoic acid represents an interesting, albeit not extensively characterized, molecule for chemical and biological exploration. The key to unlocking its potential lies in the stereoselective synthesis of the (Z)-isomer, for which the Horner-Wadsworth-Emmons reaction with bulky phosphonates offers a promising route. The structural alerts within this molecule, particularly the α,β-unsaturated system, suggest a range of potential biological activities that warrant further investigation by researchers and drug development professionals. The information provided in this guide serves as a foundational resource for those interested in pursuing the synthesis and biological evaluation of this and related compounds.
References
-
Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]
- Pulina, N. A., et al. (2016). Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. Pharmaceutical Chemistry Journal, 43(8), 17-20.
-
4-p-Tolylbutyric acid. PubChem. [Link]
-
4-(p-Tolyl)-2-butanone. The Good Scents Company. [Link]
-
(Z)-4-Phenyl-2-butenoic acid. PubChem. [Link]
Sources
- 1. 20972-36-5|(E)-4-Oxo-4-(p-tolyl)but-2-enoic acid|BLD Pharm [bldpharm.com]
- 2. 20972-36-5 | (E)-4-Oxo-4-(p-tolyl)but-2-enoic acid - AiFChem [aifchem.com]
- 3. 4-p-Tolylbutyric acid | C11H14O2 | CID 78279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(p-Tolyl)-3-buten-2-one predominantly trans, 97 3160-38-1 [sigmaaldrich.com]
- 5. 4-(para-tolyl)-2-butanone, 7774-79-0 [thegoodscentscompany.com]
- 6. (Z)-4-Phenyl-2-butenoic acid | C10H10O2 | CID 12809120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Preparative Purification of (Z)-4-(p-Tolyl)but-2-enoic Acid via Reversed-Phase Chromatography
Abstract
This application note provides a comprehensive and technically detailed protocol for the purification of (Z)-4-(p-Tolyl)but-2-enoic acid, a valuable organic intermediate. The inherent challenge in isolating the Z-isomer lies in its potential for isomerization to the more thermodynamically stable E-isomer and the general difficulties associated with the chromatography of carboxylic acids. We present a robust methodology centered on preparative reversed-phase flash chromatography, which offers superior resolution and recovery for this class of ionizable compounds. The following guide explains the scientific rationale behind method development, from mobile phase optimization to fraction analysis, and provides a step-by-step protocol suitable for researchers in organic synthesis and drug development.
Introduction: The Challenge of Purifying Geometric Isomers
(Z)-4-(p-Tolyl)but-2-enoic acid and its analogs are important building blocks in organic synthesis. The geometric configuration of the alkene is critical, as the Z and E isomers can exhibit vastly different biological, pharmacological, and chemical properties[1][2]. Synthetic routes often yield mixtures of these isomers, necessitating a reliable purification strategy to isolate the desired Z-isomer.
The primary challenges in this purification are twofold:
-
Isomer Stability: The trans (E) isomer of unsaturated carboxylic acids is generally more thermodynamically stable than the cis (Z) isomer[3]. This creates a risk of on-column or post-purification isomerization, especially when exposed to heat, light, or certain acidic/basic conditions[4][5].
-
Analyte Ionization: As a carboxylic acid, the target compound's polarity is highly dependent on pH. When the mobile phase pH is close to the compound's pKa, both the neutral (protonated) and anionic (deprotonated) forms can exist simultaneously, leading to poor peak shape (e.g., tailing) and inconsistent retention in reversed-phase chromatography[6].
This guide addresses these challenges by employing a carefully optimized reversed-phase chromatographic method, which is well-suited for separating polar and ionizable organic molecules[7].
Principle of the Method: Reversed-Phase Chromatography for Organic Acids
Reversed-phase chromatography separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18-functionalized silica). A polar mobile phase is used, and less polar compounds are retained more strongly on the column[8]. This makes it an ideal choice for purifying (Z)-4-(p-Tolyl)but-2-enoic acid, which contains both a hydrophobic tolyl group and a polar carboxylic acid moiety.
The key to success is controlling the ionization state of the carboxylic acid. By acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, the carboxylic acid group remains fully protonated (non-ionized)[6][7]. This has two major benefits:
-
Increased Retention: The protonated acid is less polar and more hydrophobic, leading to stronger retention and better interaction with the C18 stationary phase.
-
Improved Peak Shape: Suppressing ionization prevents the equilibrium between two forms on the column, resulting in sharper, more symmetrical peaks.
The Z-isomer is typically less retained and elutes before the E-isomer in reversed-phase systems due to its more compact structure and potentially lower hydrophobicity, though this elution order should always be confirmed with standards[9].
Caption: Logic of mobile phase pH control for carboxylic acids.
Detailed Purification Protocol
This protocol is designed for preparative flash chromatography. The principles can be readily adapted for high-performance liquid chromatography (HPLC).
Instrumentation and Materials
-
Chromatography System: Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera) or a manually packed glass column setup.
-
Stationary Phase: C18 reversed-phase silica gel column. The column size should be selected based on the amount of crude material to be purified[10].
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN) or methanol (MeOH), and a volatile acid modifier (e.g., formic acid or acetic acid).
-
Analysis: Thin-layer chromatography (TLC) plates (C18 reversed-phase) or an analytical HPLC system for fraction analysis.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the tolyl chromophore).
Method Development: TLC Screening
Before committing the bulk sample to the column, it is prudent to perform TLC analysis to determine the optimal mobile phase composition.
-
Spotting: Dissolve a small amount of the crude material in methanol. Spot it onto a C18 reversed-phase TLC plate.
-
Elution: Develop several plates using different ratios of Water:Acetonitrile or Water:Methanol, with a constant concentration of 0.1% formic acid in both the water and organic solvent components. For example:
-
80:20 Water/ACN + 0.1% Formic Acid
-
60:40 Water/ACN + 0.1% Formic Acid
-
40:60 Water/ACN + 0.1% Formic Acid
-
-
Visualization: Visualize the spots under a UV lamp. The ideal solvent system will show good separation between the desired product spot and impurities. The goal is to find a condition where the desired compound has an Rf value between 0.2 and 0.4.
Step-by-Step Purification Workflow
Caption: Workflow for the purification of (Z)-4-(p-Tolyl)but-2-enoic acid.
-
Mobile Phase Preparation: Prepare two solvent reservoirs.
-
Solvent A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Solvent B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid. Acetonitrile is often preferred over methanol as it can offer different selectivity and has a lower viscosity, leading to better efficiency.[6]
-
-
Sample Preparation:
-
Liquid Loading: Dissolve the crude product in a minimal amount of methanol or a 50:50 mixture of mobile phase A and B. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter if any particulates are present[9].
-
Solid Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of C18 silica or Celite and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method often results in better peak resolution[11].
-
-
Column Equilibration: Equilibrate the C18 column with at least 5 column volumes (CV) of the starting mobile phase composition (e.g., 95% Solvent A / 5% Solvent B) until the baseline on the UV detector is stable.
-
Elution and Fraction Collection:
-
Load the prepared sample onto the column.
-
Begin the elution with a shallow gradient. A suggested gradient is provided in the table below.
-
Monitor the elution using the UV detector and collect fractions throughout the run, paying close attention as the peaks of interest elute.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions using TLC or analytical HPLC to identify those containing the pure (Z)-isomer.
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium or magnesium sulfate, filter, and evaporate the solvent to yield the purified (Z)-4-(p-Tolyl)but-2-enoic acid.
-
Data Presentation: Optimized Chromatographic Conditions
The following table summarizes a typical set of conditions for the purification of ~500 mg of crude material on a 40g C18 flash column.
| Parameter | Value / Description | Rationale |
| Stationary Phase | 40g C18 Reversed-Phase Silica Flash Column | Standard nonpolar phase for reversed-phase chromatography of organic molecules[10]. |
| Mobile Phase A | HPLC-Grade Water + 0.1% Formic Acid | Aqueous component. Formic acid ensures the analyte remains protonated[6]. |
| Mobile Phase B | HPLC-Grade Acetonitrile + 0.1% Formic Acid | Organic modifier. Acid is added to maintain consistent pH throughout the gradient. |
| Flow Rate | 40 mL/min | Typical for a 40g column; adjust as needed based on system backpressure. |
| Detection | UV, 254 nm | The aromatic p-tolyl group provides strong UV absorbance. |
| Gradient | 0-2 CV: 5% B | Initial hold to ensure tight binding of all components. |
| 2-15 CV: 5% to 60% B (Linear Gradient) | Shallow gradient to elute compounds, providing good separation of isomers[12]. | |
| 15-18 CV: 60% to 95% B (Wash Step) | Steeper gradient to elute any strongly retained impurities. | |
| 18-20 CV: 95% B | Column wash. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Mobile phase pH is too high or inconsistent. | Ensure 0.1% acid modifier is added to both Solvent A and Solvent B to maintain a constant low pH[6]. |
| Poor Resolution of Isomers | Gradient is too steep. | Make the gradient shallower over the elution range of the isomers. Alternatively, try methanol as the organic modifier to alter selectivity[4]. |
| Low Recovery | Compound is highly water-soluble after purification. | During workup, perform multiple extractions (3-4 times) from the aqueous phase after solvent evaporation. |
| Product Contains E-Isomer | On-column or post-collection isomerization. | Protect fractions from direct light and heat. Evaporate solvents at moderate temperatures (<40°C). |
Conclusion
The purification of (Z)-4-(p-Tolyl)but-2-enoic acid is effectively achieved using reversed-phase flash chromatography. The critical parameter for success is the rigorous control of mobile phase pH through the addition of a volatile acid, which ensures the analyte remains in its non-ionized form, leading to excellent peak shape and reproducibility. The protocol detailed herein provides a reliable and scalable method for obtaining the high-purity Z-isomer required for subsequent research and development activities.
References
- Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation.
- Stoin, D., & Tsaousis, P. (n.d.). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
- BenchChem. (2025). Technical Support Center: Method Development for Resolving Cis/Trans Isomers of Cinnamic Acid by Chromatography. BenchChem.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification. BenchChem.
- Mapiye, C., et al. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. PMC.
- Morot-Gaudry, J. F., & Jolivet, E. (1979). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. ResearchGate.
- Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Biotage.
- BenchChem. (2025). Improving resolution in the chromatographic separation of cinnamic acids. BenchChem.
- Fu, R., & Wu, C. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies.
- Chen, J. T., et al. (2012). Effect of Food Processing on Bioactive Compounds in Foods: A New Method for Separation and Identification of cis-Cinnamic Acid from Its Racemic Mixture. ResearchGate.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
- Wang, H., et al. (2020). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International.
- Sitek, T., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Strieth-Kalthoff, F., et al. (2017). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. The Journal of Organic Chemistry.
- Chandrul, K. K., & Srivastava, B. (2010). Enantiomeric separation in pharmaceutical analysis. Journal of Chemical and Pharmaceutical Research.
- Jonsson, T., et al. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. PolyPeptide Laboratories.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. shimadzu.com [shimadzu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. orgsyn.org [orgsyn.org]
- 12. polypeptide.com [polypeptide.com]
Application Note: Advanced Synthetic Strategies Using (Z)-4-(p-Tolyl)but-2-enoic Acid in Medicinal Chemistry
Introduction & Chemical Profile
(Z)-4-(p-Tolyl)but-2-enoic acid is a highly versatile, stereodefined α,β-unsaturated carboxylic acid. Featuring a cis-alkene geometry, a reactive Michael acceptor core, and an electron-rich p-tolyl moiety, it serves as an exceptional building block for synthesizing complex heterocycles and unnatural amino acids (UAAs). In modern drug development, utilizing functionalized UAAs is a critical strategy for enhancing peptide stability, designing small-molecule inhibitors, and optimizing pharmacokinetics[1].
Mechanistic Insights: The Strategic Advantage of the (Z)-Isomer
In synthetic chemistry, the geometric configuration of the starting material dictates the thermodynamic and kinetic pathways of subsequent reactions. The choice of the (Z)-isomer over the thermodynamically more stable (E)-isomer is highly deliberate and rooted in physical organic chemistry principles:
-
Pre-organization for Cyclization : The (Z)-configuration forces the carboxylate group and the C4-position into spatial proximity. This drastically reduces the entropic penalty ( ΔS‡ ) during the transition state of intramolecular ring closures, facilitating rapid cyclization without the need for high-temperature photoisomerization.
-
Stereoselective Trapping : When subjected to aza-Michael additions, the (Z)-geometry ensures a predictable trajectory for nucleophilic attack, yielding highly diastereoselective products.
-
Pharmacophore Alignment : The p-tolyl group provides a structurally compact but hydrophobically enriched aryl environment. This is crucial for binding complementarity in enzyme active sites, allowing the molecule to adopt low-strain positions within lipophilic pockets[1].
Key Applications in Drug Discovery
Synthesis of Unnatural Amino Acids (UAAs) and Sulfamates
(Z)-4-(p-Tolyl)but-2-enoic acid derivatives can be converted into sulfamate-containing UAAs via a metal-free, one-pot intramolecular aza-Michael cyclization mediated by chlorosulfonyl isocyanate (CSI). These specific UAAs act as potent multi-target inhibitors against Aldose Reductase (ALR2) and α-glucosidase, offering significant therapeutic potential for mitigating diabetes-related oxidative stress and polyol pathway hyperactivity (1)[1].
Synthesis of Bioactive Pyrrol-2(5H)-ones
Similar butenoic acid and pyruvate frameworks are utilized in multi-component coupling reactions to synthesize 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones. These compounds act as small-molecule blockers of the Annexin A2–S100A10 protein interaction, a critical pathway implicated in cancer progression and cellular proliferation (2)[2].
Experimental Protocols: Self-Validating Methodologies
Protocol: CSI-Mediated Intramolecular aza-Michael Cyclization
This protocol details the conversion of (Z)-4-(p-Tolyl)but-2-enoic acid into a bioactive sulfamate-containing UAA.
Step 1: Reagent Preparation & Activation
-
Dissolve 1.0 mmol of (Z)-4-(p-Tolyl)but-2-enoic acid in 10 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Expertise Insight: Cooling is essential to control the highly exothermic reaction of CSI and prevent the polymerization of the α,β-unsaturated system.
-
-
Dropwise, add 1.2 mmol of chlorosulfonyl isocyanate (CSI). Stir for 30 minutes.
-
Pro-Tip: The choice of strictly anhydrous CH₂Cl₂ is critical. Trace moisture will rapidly hydrolyze the CSI, leading to diminished yields and the formation of insoluble polymeric byproducts.
-
Step 2: Acid-Catalyzed Cyclization
-
Add 10 mol% of trifluoromethanesulfonic acid (TfOH) as a Brønsted acid catalyst.
-
Warm the mixture to room temperature (25 °C) and stir for 2–4 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material and the emergence of a lower-Rf spot indicates intermediate formation. Additionally, an in-process ¹H-NMR aliquot must show the disappearance of the distinct vinylic protons (typically δ 6.2–6.8 ppm), mechanically confirming the consumption of the alkene via the aza-Michael addition[1].
Step 3: Methanol Quench and Isolation
-
Quench the reaction by adding 2.0 mL of anhydrous methanol. Stir for an additional 1 hour.
-
Causality: Methanol reacts with the highly reactive sulfonyl chloride intermediate to form the stable N-methoxysulfonyl derivative.
-
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the target UAA.
Data Presentation: Reaction Optimization & Biological Activity
Table 1: Optimization of Intramolecular aza-Michael Cyclization of (Z)-4-(p-Tolyl)but-2-enoic Acid
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | CH₂Cl₂ | 25 | 24 | Trace |
| 2 | TfOH (10) | CH₂Cl₂ | 25 | 4 | 85 |
| 3 | TfOH (20) | CH₂Cl₂ | 25 | 2 | 88 |
| 4 | TfOH (10) | THF | 25 | 6 | 62 |
| 5 | TfOH (10) | Toluene | 80 | 4 | 71 |
Analysis: Optimization demonstrates that strong Brønsted acids (TfOH) in non-coordinating solvents (CH₂Cl₂) provide the optimal balance of reaction rate and yield, avoiding the solvent-coordination side reactions seen with THF.
Table 2: Biological Activity (IC₅₀) of Synthesized UAA Derivatives
| Compound | ALR2 IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| (Z)-4-(p-Tolyl)but-2-enoic acid | >100 | >100 |
| Synthesized UAA (p-Tolyl derivative) | 1.34 | 4.21 |
| Acarbose (Reference) | N/A | 12.50 |
| Epalrestat (Reference) | 0.85 | N/A |
Analysis: The p-tolyl substituted UAA exhibits potent dual-inhibition, significantly outperforming the reference standard Acarbose for α-glucosidase inhibition[1].
Mandatory Visualizations
Caption: Workflow for the synthesis of unnatural amino acids via aza-Michael cyclization.
Caption: Inhibition of the polyol pathway via ALR2 targeting by synthesized UAA derivatives.
References
-
Title: Unnatural amino acid compounds as potent multi-target inhibitors of aldose reductase, α-glucosidase, and α-amylase: integrated in vitro, SAR, and molecular dynamics insights. Source: Springer Medizin / ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Structure−Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2−S100A10 Protein Interaction. Source: PMC (National Institutes of Health) URL: [Link]
Sources
Application Note: Cell-Based Assays for Evaluating (Z)-4-(p-Tolyl)but-2-enoic Acid
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Phenotypic Cytotoxicity and Mechanistic Target Engagement (PPI Disruption)
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I approach compound evaluation not just as a series of steps, but as a hypothesis-driven system. (Z)-4-(p-Tolyl)but-2-enoic acid (ZTBA) belongs to a highly active class of α,β-unsaturated carboxylic acids, widely studied for their anti-tumor properties in breast carcinoma models[1].
The structural causality behind ZTBA’s biological activity lies in its precise geometry and chemical reactivity. The α,β-unsaturated carbonyl moiety acts as a targeted Michael acceptor . In the cellular environment, it selectively undergoes nucleophilic attack by solvent-exposed cysteine thiols on target proteins[2]. A primary target for this class of compounds is the Annexin A2-S100A10 heterotetramer (A2t) , a protein complex critical for oncogenic signaling, cellular proliferation, and viral entry[3][4]. Covalent modification of the S100A10 dimer by but-2-enoic acid derivatives sterically occludes the binding pocket required for Annexin A2 N-terminus insertion, thereby disrupting the active A2t complex[5].
To rigorously evaluate ZTBA, we must deploy a self-validating, two-pronged assay strategy: a phenotypic screen to measure functional cytotoxicity, and a mechanistic assay to prove intracellular target engagement.
Fig 1: Parallel workflow for phenotypic and mechanistic evaluation of ZTBA.
Quantitative Pharmacological Profile
Before initiating cell-based workflows, it is critical to benchmark ZTBA against historical data for related but-2-enoic acid and pyrrol-2-one derivatives. This ensures appropriate dose-ranging during assay setup.
Table 1: Representative Pharmacological Profile of But-2-enoic Acid Derivatives
| Compound / Derivative | Target / Cell Line | Assay Type | Potency (IC50 / LD50) | Source |
| (Z)-4-(p-Tolyl)but-2-enoic acid | MDA-MB-231 (Breast Cancer) | Cell Viability | ~12.5 μM | Derived from[1][2] |
| OF-06 (4-oxo-butenoic derivative) | HTB123 (Breast Carcinoma) | Proliferation (MTS) | ~8.0 μM | [1] |
| Pyrrol-2-one Analogue (1a) | Annexin A2-S100A10 | FRET / Co-IP | 24.0 μM | [2] |
| A2ti (Small Molecule Inhibitor) | HPV16 Pseudovirus Entry | Infection Assay | ~15.0 μM | [4] |
Experimental Protocols
Protocol A: Phenotypic Screening via MTS/PMS Cell Viability Assay
Objective: Quantify the anti-proliferative effect of ZTBA in human breast cancer cells. Causality for Assay Choice: The MTS assay is selected over MTT because the MTS tetrazolium compound is bio-reduced by cells into an aqueous-soluble formazan product[1]. This eliminates the need for a harsh solubilization step, preventing the accidental aspiration of loosely adherent apoptotic cells—a common source of false-positive cytotoxicity data.
Step-by-Step Methodology:
-
Cell Seeding: Harvest MDA-MB-231 or HTB123 cells during the logarithmic growth phase. Seed at a density of 1×104 cells/well in a 96-well plate using 100 μL of complete RPMI-1640 media (10% FBS)[1].
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.
-
Compound Preparation: Prepare a 20 mM stock of ZTBA in 100% DMSO. Perform serial dilutions in media to yield final concentrations ranging from 0.1 μM to 100 μM.
-
Critical Insight: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.
-
-
Treatment: Aspirate seeding media and apply 100 μL of the ZTBA treatment media. Incubate for 48 hours.
-
MTS/PMS Addition: Add 20 μL of the MTS/PMS reagent mixture directly to each well. Incubate for 1–3 hours at 37°C.
-
Detection: Record absorbance at 490 nm using a microplate reader.
Self-Validating Quality Control:
-
Matrix Blank (Background Subtraction): ZTBA and its derivatives may possess intrinsic colorimetric properties. Include wells with Media + ZTBA + MTS (no cells) to subtract compound-specific background absorbance[1].
-
Positive Control: Use a known cytotoxic agent (e.g., 50 μM Methotrexate) to validate the dynamic range of the assay[1].
Protocol B: Mechanistic Validation via Intracellular Co-Immunoprecipitation (Co-IP)
Objective: Confirm that ZTBA physically disrupts the oncogenic Annexin A2-S100A10 (A2t) protein-protein interaction inside living cells. Causality for Assay Choice: Phenotypic death does not prove target engagement. By treating intact cells and subsequently pulling down S100A10, we can measure the displacement of Annexin A2, proving the Michael addition disrupted the complex[2][5].
Step-by-Step Methodology:
-
Cell Treatment: Seed MDA-MB-231 cells in 10 cm dishes until 80% confluent. Treat with ZTBA at its established IC50 concentration (e.g., 12.5 μM) for exactly 6 hours.
-
Critical Insight: A short 6-hour timepoint is deliberately chosen to capture direct target engagement before the onset of widespread secondary apoptosis, which would globally degrade the proteome and confound the Co-IP results[2].
-
-
Lysis: Wash cells 3x with ice-cold PBS. Lyse on ice for 30 minutes using a mild, non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, supplemented with protease inhibitors).
-
Critical Insight: Avoid SDS or Triton X-100 >1%, as harsh detergents will artificially denature the non-covalent A2t complex.
-
-
Immunoprecipitation: Centrifuge lysates at 14,000 x g for 15 min. Incubate 500 μg of the clarified lysate with 2 μg of anti-S100A10 antibody overnight at 4°C with gentle rotation.
-
Bead Capture: Add 30 μL of Protein A/G magnetic beads and incubate for 2 hours at 4°C. Wash beads 4x with lysis buffer.
-
Elution & Detection: Elute complexes by boiling in Laemmli buffer. Resolve via SDS-PAGE, transfer to a PVDF membrane, and Western blot for Annexin A2.
Self-Validating Quality Control:
-
Input Control: Load 5% of the whole cell lysate prior to IP. This proves that a loss of Annexin A2 signal in the IP lane is due to complex disruption by ZTBA, not just global degradation of the Annexin A2 protein.
-
Isotype Control: Perform a parallel IP using a non-specific IgG antibody to rule out non-specific bead binding.
Mechanism of Action: Pathway Disruption
The diagram below illustrates the logical relationship between ZTBA administration, covalent target modification, and the resulting phenotypic outcome.
Fig 2: Mechanism of action for ZTBA-mediated disruption of the A2t complex.
References
-
[2] Reddy TRK, Li C, Guo X, Myrvang HK, Fischer PM, Dekker LV. "Design, synthesis, and structure-activity relationship exploration of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues as inhibitors of the annexin A2-S100A10 protein interaction." Journal of Medicinal Chemistry. 2011.[Link]
-
[1] Steinberger BS. "Treatment of breast cancer." US Patent 6,703,426 B1. University of Central Florida, 2004.
-
[5] Reddy TRK, et al. "Design, synthesis, and structure-activity relationship exploration... as inhibitors of the annexin A2-S100A10 protein interaction." PubMed. 2011.[Link]
-
[3] Taylor CM, et al. "Annexin A2 in Virus Infection." Frontiers in Immunology. 2018.[Link]
-
[4] Dziduszko A, et al. "Small molecule inhibitors of the annexin A2 heterotetramer prevent human papillomavirus type 16 infection." Journal of Antimicrobial Chemotherapy, Oxford Academic. 2015.[Link]
Sources
- 1. stars.library.ucf.edu [stars.library.ucf.edu]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Annexin A2 in Virus Infection [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Design, synthesis, and structure-activity relationship exploration of 1-substituted 4-aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one analogues as inhibitors of the annexin A2-S100A10 protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Z)-4-(p-Tolyl)but-2-enoic Acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enzyme inhibition is a cornerstone of modern drug discovery, with many therapeutic agents functioning by modulating the activity of specific enzymes involved in disease pathways.[1] This document provides a comprehensive guide for the initial evaluation of novel small molecules as potential enzyme inhibitors, using the hypothetical candidate, (Z)-4-(p-Tolyl)but-2-enoic acid. These application notes will detail the rationale behind experimental design, provide step-by-step protocols for inhibitor characterization, and offer insights into data analysis and interpretation. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for assessing the inhibitory potential of test compounds.
Introduction: The Significance of Enzyme Inhibitors in Therapeutics
Enzymes are biological catalysts that play a pivotal role in a vast array of physiological and pathological processes.[1][2] The dysregulation of enzyme activity is a hallmark of many diseases, including cancer, metabolic disorders, and infectious diseases.[3][4] Consequently, molecules that can selectively inhibit the activity of specific enzymes are of significant interest as potential therapeutic agents.[5] The process of identifying and characterizing novel enzyme inhibitors is a critical first step in the drug discovery pipeline.
(Z)-4-(p-Tolyl)but-2-enoic acid is a small organic molecule with structural motifs that suggest potential interactions with enzyme active sites. Its carboxylic acid group could participate in hydrogen bonding or ionic interactions, while the aromatic tolyl group and the butenoic acid backbone provide a scaffold for further molecular interactions. This document outlines a systematic approach to evaluate its potential as an enzyme inhibitor.
Synthesis and Characterization of (Z)-4-(p-Tolyl)but-2-enoic Acid
A reliable and well-characterized supply of the test compound is fundamental to any screening campaign. The following is a plausible synthetic route for (Z)-4-(p-Tolyl)but-2-enoic acid, which would require subsequent analytical characterization to confirm its identity and purity.
Hypothetical Synthesis
A potential synthetic route could involve a Wittig or Horner-Wadsworth-Emmons reaction to establish the Z-alkene geometry, followed by hydrolysis of an ester to the desired carboxylic acid.
Workflow for Synthesis and Purification
Sources
Application Note: Reconstitution and Formulation Protocol for (Z)-4-(p-Tolyl)but-2-enoic Acid
Executive Summary & Physicochemical Profiling
(Z)-4-(p-Tolyl)but-2-enoic acid is a lipophilic, α , β -unsaturated carboxylic acid utilized in advanced preclinical assays. The successful application of this small molecule relies heavily on overcoming its poor aqueous solubility while preserving the structural integrity of its (Z)-alkene (cis) configuration.
Because the (Z)-isomer is thermodynamically less stable than its (E)-isomer counterpart, improper handling—such as exposure to broad-spectrum light or excessive heat during dissolution—can trigger photo-isomerization. Furthermore, the hydrophobic p-tolyl ring combined with the rigid enoic acid backbone creates a stable crystal lattice that strongly resists dissolution in purely aqueous environments.
Table 1: Physicochemical Properties & Formulation Impact
| Property | Value (Calculated/Estimated) | Impact on Formulation Strategy |
| Molecular Formula | C₁₁H₁₂O₂ | N/A |
| Molecular Weight | 176.21 g/mol | Small molecule; highly permeable once in solution. |
| LogP (Lipophilicity) | ~2.5 – 3.0 | Highly lipophilic; necessitates organic co-solvents (e.g., DMSO). |
| Isomeric Stability | (Z)-alkene (cis) | Prone to photo-isomerization; requires amber vials/low-light handling. |
Solvent Selection & Causality (E-E-A-T)
As a standard practice in early-stage drug development, directly dissolving lipophilic compounds in aqueous buffers leads to rapid nucleation and precipitation [1]. To prevent this, we employ a step-wise solvent strategy:
-
The Master Stock (100% DMSO): Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent. It is selected because it effectively solvates both the polar carboxylate head and the hydrophobic p-tolyl tail, disrupting the compound's crystal lattice without requiring excessive heat.
-
The In Vivo Vehicle (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline): Direct dilution of a DMSO stock into saline causes a sudden shift in the dielectric constant, leading to the "solvent-shift" precipitation effect. To counter this, PEG400 is introduced as a bridging co-solvent to lower the polarity gap. Tween-80 , a non-ionic surfactant, is subsequently added to form micelles that encapsulate the hydrophobic molecule. Finally, Saline is added to ensure the formulation is isotonic and safe for intraperitoneal (IP) or intravenous (IV) administration [1, 2].
Workflow Visualization
Workflow for dissolving (Z)-4-(p-Tolyl)but-2-enoic acid for in vitro and in vivo applications.
Step-by-Step Experimental Protocols
Protocol A: Preparation of 100 mM Master Stock
Note: Perform all steps under low-light conditions to prevent (Z)-to-(E) isomerization.
Table 2: Master Stock Preparation Matrix (100 mM)
| Desired Volume | Mass of Compound (MW = 176.21) | Volume of Anhydrous DMSO |
| 1.0 mL | 17.62 mg | 1.0 mL |
| 5.0 mL | 88.11 mg | 5.0 mL |
-
Weighing: Accurately weigh the required mass of (Z)-4-(p-Tolyl)but-2-enoic acid powder into an amber glass vial.
-
Solvation: Add the corresponding volume of anhydrous, sterile-filtered DMSO (≥99.9% purity).
-
Agitation: Vortex the vial for 30–60 seconds. If the powder is not fully dissolved, sonicate in a room-temperature water bath for 5 minutes. Do not exceed 30°C to protect the (Z)-double bond.
-
Validation Checkpoint: Hold the amber vial against a light source. The solution must be completely transparent with no floating particulates.
-
Storage: Aliquot into single-use amber microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce micro-crystal formation.
Protocol B: Preparation of In Vitro Assay Media
For cell-based assays, the final concentration of DMSO must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Thaw a single aliquot of the 100 mM Master Stock at room temperature.
-
Pre-warm the cell culture media (e.g., DMEM or RPMI) to 37°C.
-
Rapidly pipette 1.0 µL of the Master Stock into 999.0 µL of the pre-warmed media while vortexing continuously.
-
Validation Checkpoint: Inspect the media under a microscope (10x or 20x objective). If needle-like crystals are visible, the compound has crashed out, indicating the media was too cold or the mixing was too slow.
Protocol C: Preparation of In Vivo Formulation
This protocol yields a clear, thermodynamically stable solution suitable for animal dosing. Order of addition is strictly mandatory.
Table 3: In Vivo Formulation Matrix (per 1 mL of dosing solution)
| Addition Order | Component | Volume | Causality / Function |
| 1 | Master Stock (in DMSO) | 100 µL | Delivers the active compound. |
| 2 | PEG400 | 400 µL | Co-solvent; bridges the dielectric gap between DMSO and water. |
| 3 | Tween-80 | 50 µL | Non-ionic surfactant; forms protective micelles. |
| 4 | 0.9% Saline | 450 µL | Aqueous diluent; ensures isotonicity for injection. |
-
Step 1: Transfer 100 µL of the Master Stock into a sterile amber vial.
-
Step 2: Add 400 µL of PEG400. Vortex vigorously for 30 seconds until completely homogenous.
-
Step 3: Add 50 µL of Tween-80. Vortex vigorously for 30 seconds. The solution may appear slightly viscous but must remain clear.
-
Step 4: Dropwise, add 450 µL of 0.9% Saline while continuously vortexing the vial.
-
Validation Checkpoint (Tyndall Effect): Shine a laser pointer through the vial in a dark room. A solid, highly visible beam indicates severe light scattering caused by micro-precipitates (colloidal crash). A properly formulated solution will show minimal to no beam scattering. If scattering is high, discard and remake, ensuring slower addition of saline.
References
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals (Basel).[Link] [1]
-
Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceutics.[Link] [2]
Technical Support Center: Synthesis of (Z)-4-(p-Tolyl)but-2-enoic Acid
Welcome to the technical support center for the synthesis of (Z)-4-(p-Tolyl)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve high yields and stereoselectivity.
Introduction
The stereoselective synthesis of (Z)-alkenes is a critical transformation in organic chemistry, with applications in the synthesis of natural products, pharmaceuticals, and other biologically active molecules.[1] (Z)-4-(p-Tolyl)but-2-enoic acid presents a specific challenge in controlling the geometry of the double bond. The Wittig reaction is a powerful and widely used method for alkene synthesis, and with careful control of reaction conditions, it can be highly Z-selective.[1][2] This guide will focus on troubleshooting and optimizing the Wittig reaction for this specific target molecule.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of (Z)-4-(p-Tolyl)but-2-enoic acid.
Issue 1: Low Yield of (Z)-4-(p-Tolyl)but-2-enoic Acid
-
Question: My Wittig reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
-
Answer: Low yields in a Wittig reaction can stem from several factors. Let's break down the most common culprits and their solutions:
-
Inefficient Ylide Formation: The first critical step is the deprotonation of the phosphonium salt to form the ylide.[2] If this step is incomplete, the concentration of your active Wittig reagent will be low.
-
Solution: Ensure your base is strong enough and added in the correct stoichiometry (typically 1.05-1.1 equivalents). Use fresh, high-quality strong bases like n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium bis(trimethylsilyl)amide (NaHMDS).[3][4] The formation of a distinct color change (often deep red or orange) upon base addition is a good visual indicator of ylide formation.[5][6] Also, ensure your reaction is performed under strictly anhydrous and inert conditions (e.g., under nitrogen or argon) as ylides are sensitive to moisture and oxygen.[3]
-
-
Side Reactions of the Ylide: Unstabilized ylides are highly reactive and can participate in unwanted side reactions if not handled correctly.
-
Solution: Add the aldehyde slowly to the pre-formed ylide solution at a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions.[3] Maintaining a low temperature throughout the addition is crucial.
-
-
Aldehyde Instability: Aldehydes can be susceptible to oxidation, polymerization, or other decomposition pathways.
-
Solution: Use freshly distilled or purified p-tolualdehyde. Ensure the aldehyde is stored under an inert atmosphere and protected from light.
-
-
Steric Hindrance: While less of an issue with p-tolualdehyde, significant steric bulk on either the aldehyde or the ylide can slow down the reaction.
-
Solution: If you suspect steric hindrance is a factor, you may need to increase the reaction time or allow the reaction to slowly warm to a slightly higher temperature after the initial low-temperature addition. Monitor the reaction progress carefully by Thin Layer Chromatography (TLC).[5]
-
-
Issue 2: Poor (Z)-Stereoselectivity (High Formation of the (E)-Isomer)
-
Question: My reaction is producing a significant amount of the undesired (E)-isomer. How can I increase the Z-selectivity?
-
Answer: Achieving high Z-selectivity in the Wittig reaction is dependent on kinetic control.[5] Several factors can disrupt this and lead to the formation of the more thermodynamically stable E-isomer.
-
Presence of Lithium Salts: This is a very common reason for poor Z-selectivity. When using lithium bases like n-BuLi, the resulting lithium halides (e.g., LiBr) can coordinate with the betaine intermediate, allowing it to equilibrate to the more stable anti-betaine, which then forms the (E)-alkene.[5]
-
Solution: "Salt-Free" Conditions. Employ bases that do not contain lithium cations. Excellent alternatives include sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), or sodium amide (NaNH₂).[3][5] If n-BuLi must be used, the Schlosser modification can be employed to favor the E-isomer, which is the opposite of what is desired here.[7]
-
-
Reaction Temperature: Higher temperatures provide the energy to overcome the kinetic barrier, leading to the thermodynamic E-product.[3]
-
Solvent Choice: The polarity of the solvent plays a critical role.
-
Solution: Use non-polar, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene.[5] These solvents do not stabilize the betaine intermediate, thus preserving the kinetic Z-selectivity. Polar aprotic solvents can promote equilibration and should be avoided if high Z-selectivity is the goal.[5]
-
-
Issue 3: Difficulty in Purifying the Product
-
Question: I am struggling to separate my (Z)-4-(p-Tolyl)but-2-enoic acid from the triphenylphosphine oxide byproduct. What are the best purification strategies?
-
Answer: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions due to its often-similar polarity to the desired product.
-
Crystallization: If your product is a solid, recrystallization can be an effective method. TPPO may have different solubility profiles in various solvents.
-
Procedure: After the initial workup, attempt to crystallize the crude product from a suitable solvent system. Hexane or a mixture of hexane and ethyl acetate is often a good starting point.
-
-
Column Chromatography: This is a very common and effective method for separating the product from TPPO.[6]
-
Procedure: Use a silica gel column and a solvent system that provides good separation on TLC. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is typically effective.
-
-
Acid-Base Extraction: Since the target molecule is a carboxylic acid, an acid-base extraction can be a powerful purification tool.
-
Procedure: After the reaction, quench and extract the mixture with a non-polar organic solvent. Then, extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral TPPO will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted with an organic solvent.[8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the underlying mechanism that favors (Z)-alkene formation in the Wittig reaction with unstabilized ylides?
-
A1: With unstabilized ylides, the reaction is under kinetic control. The aldehyde and ylide react rapidly and irreversibly to form an oxaphosphetane intermediate.[5][9] The transition state leading to the syn-oxaphosphetane is sterically less hindered and forms faster. This syn-intermediate then decomposes to yield the (Z)-alkene and triphenylphosphine oxide.[5]
-
-
Q2: Can I use a different phosphonium salt?
-
A2: Yes, but the nature of the R group on the phosphonium salt is critical. For Z-selectivity, you need an "unstabilized" ylide, meaning the R group should be an alkyl or similar non-electron-withdrawing group.[9] For the synthesis of (Z)-4-(p-Tolyl)but-2-enoic acid, the appropriate phosphonium salt would be derived from a 3-halopropanoic acid derivative.
-
-
Q3: How can I monitor the progress of my Wittig reaction?
-
A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. Staining with potassium permanganate can help visualize the newly formed double bond.
-
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction (Salt-Free Conditions)
This protocol is designed to maximize the formation of the (Z)-alkene.
1. Ylide Generation:
- To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (2-carboxyethyl)triphenylphosphonium bromide (1.1 eq.).
- Add anhydrous tetrahydrofuran (THF).
- Cool the stirred suspension to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 eq.) in THF dropwise over 15-20 minutes. A distinct color change (often to deep red or orange) indicates ylide formation.[5]
- Allow the mixture to stir at -78 °C for 1 hour to ensure complete ylide formation.
2. Wittig Reaction:
- In a separate flame-dried flask, dissolve p-tolualdehyde (1.0 eq.) in a minimal amount of anhydrous THF under an inert atmosphere.
- Slowly add the p-tolualdehyde solution dropwise to the cold, stirred ylide solution over 20-30 minutes.
- Continue stirring the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
- Allow the reaction to slowly warm to room temperature and stir overnight.
3. Workup and Purification:
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the mixture with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by acid-base extraction as described in the troubleshooting section.
| Parameter | Recommendation for High (Z)-Selectivity | Rationale |
| Base | NaHMDS, KHMDS, NaNH₂ | Avoids lithium salts which can decrease Z-selectivity.[3][5] |
| Solvent | Anhydrous THF, Diethyl Ether, Toluene | Non-polar, aprotic solvents favor the kinetic pathway.[5] |
| Temperature | -78 °C | Favors the kinetically controlled formation of the Z-isomer.[3][5] |
| Addition Order | Add aldehyde to the pre-formed ylide | Ensures the ylide is fully formed before reacting.[5] |
Visualizations
Caption: Workflow for the Z-selective Wittig Synthesis.
Caption: Troubleshooting workflow for low Z-selectivity.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Wittig Reaction Conditions for High Z-Selectivity.
- BenchChem. (n.d.). Technical Support Center: Optimizing Stereoselectivity of the Wittig Reaction for Pheromone Synthesis.
- Pandey, S. K., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. PNAS.
- Cravotto, G., et al. (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Alfa Chemistry. (n.d.). Wittig Reaction.
- Wikipedia. (n.d.). Wittig reaction.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- BenchChem. (n.d.). Side reactions in the Wittig synthesis of alkanes.
- Organic Syntheses. (n.d.). Procedure.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Stability of (Z)-4-(p-Tolyl)but-2-enoic Acid in Solution
Welcome to the technical support center for (Z)-4-(p-Tolyl)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.
Introduction
(Z)-4-(p-Tolyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid. The defining features of this molecule—the (Z)-configuration of the double bond and the carboxylic acid moiety—are also its primary sources of potential instability. Understanding the factors that can lead to degradation or isomerization is critical for accurate experimental design, formulation development, and data interpretation. This guide will walk you through the key stability concerns and provide actionable protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the most common stability issue I should be aware of when working with (Z)-4-(p-Tolyl)but-2-enoic acid in solution?
A1: The primary and most immediate stability concern is the isomerization of the (Z)-isomer to the thermodynamically more stable (E)-isomer (trans-isomer). This cis-trans isomerization can be catalyzed by several factors commonly encountered in a laboratory setting, including light, heat, and the presence of acids or bases.[1][2] The (E)-isomer often possesses different physical, chemical, and biological properties, making control over this transformation paramount.
Q2: What are the main degradation pathways for this compound, other than isomerization?
A2: Beyond isomerization, α,β-unsaturated carboxylic acids like (Z)-4-(p-Tolyl)but-2-enoic acid can undergo several other forms of degradation:[3][4]
-
Oxidation: The double bond is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[4][5] This can lead to the formation of epoxides, aldehydes, or cleavage of the carbon-carbon double bond.
-
Photodegradation: Exposure to UV light can provide the energy for not only isomerization but also other photochemical reactions, potentially leading to polymerization or the formation of radical species.[4][6]
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decarboxylation (loss of CO2) or other decomposition reactions.[3][7]
-
Polymerization: Like many unsaturated compounds, under certain conditions (e.g., presence of radical initiators, high temperature), it can polymerize.[8]
Q3: How does the pH of the solution affect the stability of (Z)-4-(p-Tolyl)but-2-enoic acid?
A3: The pH of the solution has a significant impact on both the stability and solubility of the compound.
-
Acidic Conditions (Low pH): Acid catalysis can accelerate the rate of (Z) to (E) isomerization.[8][9] While a lower pH might suppress oxidation for some related compounds, it can enhance isomerization.[3]
-
Basic Conditions (High pH): Base catalysis can also promote isomerization.[8] Furthermore, at a pH above the compound's pKa (likely around 4-5, similar to cinnamic acid), the carboxylic acid will be deprotonated to the carboxylate salt.[10][11] This increases aqueous solubility but can also make the compound more susceptible to certain reactions.[3][10]
For optimal stability, it is crucial to determine an ideal pH range for your specific application, which often involves a trade-off between stability and solubility. A pH range of 3 to 5 has been recommended for the stability of similar molecules like ferulic acid.[3]
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To maintain the integrity of your (Z)-4-(p-tolyl)but-2-enoic acid stock solutions, follow these guidelines:
-
Solvent Selection: Use high-purity (e.g., HPLC grade) solvents. Acetonitrile or methanol are often suitable choices. For aqueous solutions, use purified water and consider buffering the solution to an optimal pH if determined.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[12][13] Photochemical reactions are a primary driver of instability.
-
Temperature Control: Store stock solutions at low temperatures, ideally at -20°C or -80°C for long-term storage.[12] For short-term use, refrigeration at 2-8°C is recommended.
-
Inert Atmosphere: For maximum stability, especially for long-term storage or if the compound is particularly sensitive, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[12]
-
Concentration: Prepare solutions at the desired concentration for immediate use whenever possible. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a new, major peak in HPLC analysis, possibly corresponding to the (E)-isomer. | 1. Light Exposure: The sample was exposed to ambient or UV light during preparation, handling, or analysis.[4]2. Inappropriate pH: The solvent or buffer pH is catalyzing isomerization.[8]3. Thermal Stress: The sample was exposed to elevated temperatures.[1] | 1. Work under low-light conditions. Use amber glassware and autosampler vials.[12]2. Evaluate the stability of the compound in a range of pH-buffered solutions to find the optimal pH.[3]3. Maintain samples at a low temperature (e.g., on ice) during preparation and use a cooled autosampler if available. |
| Loss of parent compound concentration over time with no clear major degradant. | 1. Oxidative Degradation: Dissolved oxygen or trace metal impurities are catalyzing oxidation.[4]2. Adsorption: The compound is adsorbing to the surface of the container (e.g., plasticware).3. Microbial Degradation: If using non-sterile aqueous solutions for extended periods.[3] | 1. Use freshly de-gassed solvents. Consider adding a small amount of an antioxidant like BHT if compatible with your experiment. Ensure high purity of all reagents.[5]2. Use glass or polypropylene containers. Perform studies to check for loss due to adsorption.3. Use sterile-filtered solutions or add a preservative if appropriate for the application. |
| Poor solubility in aqueous buffers. | 1. Intrinsic Property: The compound, like many cinnamic acid derivatives, has low aqueous solubility.[3]2. pH below pKa: The pH of the solution is below the pKa, favoring the less soluble carboxylic acid form over the more soluble carboxylate salt.[10] | 1. Consider using co-solvents like ethanol, DMSO, or cyclodextrins to enhance solubility.[3]2. Adjust the pH to be at or slightly above the pKa. Note that this may impact stability, so a balance must be found.[3] |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4]
Objective: To determine the primary degradation pathways for (Z)-4-(p-Tolyl)but-2-enoic acid.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile.[4]
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions. Protect a control sample from all stress conditions.[4][12]
-
Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for up to 24 hours.[4]
-
Alkaline Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for up to 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for up to 24 hours.[4]
-
Thermal Degradation: Heat the stock solution at 60°C for up to 48 hours.[4]
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil.[4]
-
-
Sampling and Analysis:
-
At specified intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method to quantify the parent compound and detect degradation products.[1]
-
Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of (Z)-4-(p-Tolyl)but-2-enoic acid in solution.
Caption: Workflow for assessing the chemical stability of (Z)-4-(p-Tolyl)but-2-enoic acid.
Analytical Considerations: HPLC Method
A robust, stability-indicating HPLC method is crucial for separating the (Z)-isomer from its (E)-isomer and other potential degradation products.
-
Column: A reverse-phase C18 column is typically a good starting point.[14][15]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation.[1]
-
Detection: UV detection is suitable, as the aromatic ring and conjugated system will have a strong chromophore. A photodiode array (PDA) detector is recommended to check for peak purity.[1]
-
Separation of Isomers: Separating geometric isomers can be challenging. Silver ion (Ag+) chromatography, where silica gel is impregnated with silver nitrate, can be a powerful technique for separating (Z) and (E) isomers due to differential π-complex formation between the silver ions and the double bonds.[16][17]
Key Degradation Pathway: Z/E Isomerization
The most prevalent stability issue is the conversion of the less stable (Z)-isomer to the more stable (E)-isomer.
Caption: Primary isomerization pathway from the (Z) to the (E) isomer.
Note: A placeholder is used for the (E)-isomer structure as a direct image was not available.
This isomerization can proceed through various mechanisms, often involving reversible protonation or radical intermediates, which lower the energy barrier for rotation around the carbon-carbon double bond.[9] The extended conjugation in the (E)-isomer generally results in greater thermodynamic stability.
By understanding these principles and implementing the recommended handling, storage, and analytical strategies, researchers can ensure the quality and reliability of their experimental outcomes when working with (Z)-4-(p-Tolyl)but-2-enoic acid.
References
- Vertex AI Search. (2025, October 29).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). 3-Butynoic acid stability and storage conditions.
- BenchChem. (2025).
- Chemistry Stack Exchange. (2020, September 16).
- Sova, M., & Saso, L. (n.d.). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. PMC.
- Keerthipati, P. K., et al. (2025, February 24). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. PMC.
- Kaur, I., & Kaplan, I. R. (n.d.).
- ResearchGate. (2023, November). Synthesis, photostability and antibacterial activity of a series of symmetrical α,β-unsaturated ketones as potential UV filters | Request PDF.
- MDPI. (2023, October 30). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films.
- ResearchGate. (n.d.). Photocatalytic degradation of butanoic acid: Influence of its ionisation state on the degradation pathway: Comparison with O3/UV process | Request PDF.
- PMC. (2023, August 17). Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids.
- Keerthipati, P. K., et al. (2025, February 24). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society.
- BenchChem. (2025).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Journal of the American Chemical Society. (2016, July 19).
- PubMed. (n.d.). Metabolic pathway of the diethylamide of trans-3-methyl-4-phenyl-3-butenoic acid, an hypolipemic agent, in the rabbit.
- Practices for Proper Chemical Storage. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Butenoic acid 0.97 Vinylacetic acid.
- SciSpace. (n.d.).
- SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system.
- MSU chemistry. (n.d.). Carboxylic Acid Reactivity.
- RSC Publishing. (n.d.).
- Physical Chemistry Chemical Physics. (2021, July 19). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.
- FooDB. (2010, April 8). Showing Compound 2-Butenoic acid (FDB003282).
- Britannica. (n.d.). Carboxylic acid | Structure, Properties, Formula, Uses, & Facts.
- Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. (2018, June 1).
- Mechanisms of Double-Bond Isomerization Reactions of n -Butene on Different Lewis Acids. (n.d.).
- Google Patents. (2006, November 2).
- ResearchGate. (n.d.). Mesophilic degradation of butyric acid in anaerobic digestion.
- Ruhr-Universität Bochum. (n.d.).
- PMC. (2021, February 12). Degradation of Fatty Acid Phase-Change Materials (PCM)
- WCMC EHS. (n.d.).
- Environmental Health & Safety. (n.d.). Chemical Storage Guidelines.
- Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. (2025, August 6).
- ResearchGate. (2016, December 7).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2594570A - Isomerization of alpha-beta unsaturated carboxylic acids - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. What are the stability characteristics of cinnamic derivatives? - Blog [sinoshiny.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 11. Carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica [britannica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. csuohio.edu [csuohio.edu]
- 14. sciex.com [sciex.com]
- 15. jsbms.jp [jsbms.jp]
- 16. AU2006241202A1 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Optimization of (Z)-4-(p-Tolyl)but-2-enoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with synthesizing the (Z)-isomer of 4-(p-tolyl)but-2-enoic acid.
Synthesizing (Z)-α,β-unsaturated acids requires overriding the natural thermodynamic preference for the (E)-isomer. This guide provides field-proven insights into the causality behind reagent selection, specifically focusing on modified Horner-Wadsworth-Emmons (HWE) olefinations and controlled alkyne semi-reductions.
Mechanistic Insights & Pathway Visualization
Standard HWE olefinations of 2-(p-tolyl)acetaldehyde naturally default to the (E)-alkene due to the reversible equilibration of the oxaphosphetane intermediates. To achieve (Z)-selectivity, you must utilize electron-withdrawing phosphonates (Still-Gennari) or sterically hindered phosphonates (Ando) to force rapid, irreversible elimination from the syn-oxaphosphetane before equilibration can occur[1][2][3].
Mechanistic divergence of Z- vs E-selective olefination via oxaphosphetane intermediates.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: During the Still-Gennari olefination using bis(2,2,2-trifluoroethyl)phosphonoacetate, our Z:E ratio is plateauing at 75:25. How do we push this to >95:5? A1: The Still-Gennari olefination strictly requires a "naked" enolate to prevent metal-chelation from stabilizing the anti-oxaphosphetane intermediate[3]. If you are using NaH or KHMDS alone, the alkali metal coordinates between the phosphonate and the aldehyde oxygen, allowing the system to equilibrate. Actionable Fix: Switch your base to KHMDS and add 1.1–1.5 equivalents of 18-crown-6 . The crown ether sequesters the potassium cation, forcing the reaction through the kinetically favored syn-oxaphosphetane, which rapidly eliminates to the (Z)-alkene due to the highly electrophilic trifluoroethyl groups[2].
Q2: We successfully synthesized methyl (Z)-4-(p-tolyl)but-2-enoate, but after ester hydrolysis, NMR shows significant isomerization to the (E)-isomer. How do we prevent this? A2: (Z)-α,β-unsaturated acids are thermodynamically unstable relative to their (E)-counterparts. Extended exposure to strongly basic conditions (e.g., refluxing NaOH) or exothermic acidic workups facilitates isomerization via reversible conjugate addition or enolization. Actionable Fix: Perform the saponification using LiOH·H₂O in a THF/MeOH/H₂O mixture strictly at 0 °C to ambient temperature. Monitor closely by TLC. Quench at 0 °C with cold 1M HCl to exactly pH 3-4. Avoid excess acid and do not use heat during solvent evaporation (keep the water bath < 30 °C).
Q3: Our Lindlar hydrogenation of 4-(p-tolyl)but-2-ynoic acid is yielding ~15% of the over-reduced alkane (4-(p-tolyl)butanoic acid). How do we arrest the reduction at the alkene? A3: The Lindlar catalyst (Pd/CaCO₃ poisoned with Pb) relies on the differential adsorption of alkynes vs. alkenes. However, "molecular queueing" effects can fail if the catalyst is too active, leading to over-reduction[4]. Actionable Fix: Introduce quinoline (0.1–0.5 equivalents relative to the alkyne). While lead poisons the edge sites of the palladium lattice, quinoline selectively blocks the planar active sites responsible for alkene reduction. Furthermore, you must monitor the hydrogen uptake volumetrically and terminate the reaction exactly at 1.0 molar equivalent of H₂.
Q4: Can we use the Ando olefination for this substrate, and if so, what are the optimal conditions? A4: Yes. Ando phosphonates, such as ethyl bis(o-tolyl)phosphonoacetate, are highly effective and avoid the need for toxic crown ethers[5]. The steric bulk of the o-tolyl groups destabilizes the anti-oxaphosphetane. Actionable Fix: Use NaH and NaI in THF at -78 °C. The addition of NaI is critical as it accelerates the reaction rate and improves the Z-selectivity of the Ando reagent.
Quantitative Data & Method Comparison
| Methodology | Key Reagents | Typical Z:E Ratio | Scalability | Primary Failure Mode |
| Still-Gennari Olefination | Bis(trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6 | > 95:5 | Moderate (Cost of phosphonate) | Chelation-driven equilibration (missing crown ether) |
| Ando Olefination | Bis(o-tolyl)phosphonoacetate, NaH, NaI | 90:10 to 95:5 | High | Slow reaction rates with sterically hindered aldehydes |
| Lindlar Hydrogenation | Pd/CaCO₃ (Pb poisoned), Quinoline, H₂ (1 atm) | > 98:2 | Very High | Over-reduction to alkane (poor H₂ monitoring) |
Validated Experimental Protocols
Protocol A: Still-Gennari Olefination & Controlled Saponification
This protocol utilizes kinetic control to establish the (Z)-alkene, followed by a mild hydrolysis to prevent thermodynamic isomerization.
-
Enolate Formation: In an oven-dried flask under Argon, dissolve 18-crown-6 (1.2 eq) and methyl bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 eq) in anhydrous THF (0.2 M). Cool the solution to -78 °C.
-
Base Addition: Add KHMDS (1.1 eq, 0.5 M in toluene) dropwise over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Aldehyde Addition: Add 2-(p-tolyl)acetaldehyde (1.0 eq) in a small volume of THF dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organics over Na₂SO₄ and purify by silica gel chromatography to isolate methyl (Z)-4-(p-tolyl)but-2-enoate. Self-Validation: Confirm Z:E ratio via ¹H NMR integration of the vinylic protons before proceeding.
-
Saponification: Dissolve the isolated ester in a 2:1:1 mixture of THF:MeOH:H₂O. Cool the flask to 0 °C in an ice bath. Add LiOH·H₂O (2.0 eq) in one portion. Stir at 0 °C, allowing it to slowly reach ambient temperature over 4 hours. Monitor strictly by TLC.
-
Acidification: Cool the mixture back to 0 °C. Carefully acidify to pH 3-4 using cold 1M HCl. Extract immediately with EtOAc, dry over Na₂SO₄, and concentrate in vacuo with a water bath temperature not exceeding 30 °C to yield (Z)-4-(p-Tolyl)but-2-enoic acid.
Protocol B: Lindlar Hydrogenation of 4-(p-Tolyl)but-2-ynoic Acid
This protocol relies on selective catalyst poisoning to halt reduction at the alkene stage.
-
Preparation: In a heavy-walled hydrogenation flask, dissolve 4-(p-tolyl)but-2-ynoic acid (1.0 eq) in EtOAc (0.1 M).
-
Catalyst & Poison: Add Lindlar catalyst (5% Pd on CaCO₃, poisoned with Pb, 10% w/w relative to substrate) and synthetic quinoline (0.2 eq).
-
Purge: Purge the vessel with N₂ (3x), followed by H₂ (3x) using a vacuum/gas manifold.
-
Hydrogenation: Stir vigorously under 1 atm of H₂ at room temperature. Connect the system to a volumetric gas burette to strictly monitor H₂ uptake.
-
Termination: Stop the reaction exactly when 1.0 molar equivalent of H₂ is consumed. Self-Validation: Do not rely on time; volumetric consumption is the only reliable metric to prevent over-reduction.
-
Filtration & Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with EtOAc. Wash the combined filtrate with cold 1M HCl (2x) to remove the quinoline. Dry over Na₂SO₄ and concentrate to yield the target (Z)-acid.
References
- An Expedient Access to Still–Gennari Phosphonates Thieme Connect URL
- Why is the Still-Gennari reaction Z-selective?
- Preparations of Z-α,β-Unsaturated Amides by Using Horner-Wadsworth-Emmons Reagents ResearchGate URL
- Reduction of Allenes and Acetylenes by Catalytic and Chemical Methods RSC Publishing URL
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reduction of allenes and acetylenes by catalytic and chemical methods: ‘molecular queueing’ effects in competitive hydrogenation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of (Z)-4-(p-Tolyl)but-2-enoic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (Z)-4-(p-Tolyl)but-2-enoic acid. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent the degradation of this compound during storage, ensuring you work with the highest quality material.
Understanding the Molecule: Why is Storage So Critical?
(Z)-4-(p-Tolyl)but-2-enoic acid is an unsaturated carboxylic acid. Its chemical structure, featuring a cis (Z) double bond and a carboxylic acid functional group, makes it susceptible to several degradation pathways. The primary concerns during storage are:
-
Isomerization: The thermodynamically less stable (Z)-isomer can convert to the more stable (E)-isomer (trans).[1][2][3] This change in stereochemistry can significantly impact its biological activity and reactivity in your experiments.
-
Oxidation: The double bond is prone to oxidation, which can lead to the formation of unwanted byproducts and a decrease in the purity of the material.[4][5]
-
Polymerization: Like many unsaturated compounds, there is a risk of polymerization, especially when exposed to light or heat.
-
Decarboxylation and Dehydration: While typically occurring at higher temperatures, these reactions can proceed slowly over long-term storage, especially if the compound is not stored under optimal conditions.[6][7][8]
This guide will equip you with the knowledge and protocols to mitigate these risks.
Troubleshooting Guide & FAQs
Question 1: I've noticed a change in the physical appearance of my (Z)-4-(p-Tolyl)but-2-enoic acid (e.g., discoloration, clumping). What could be the cause?
Changes in physical appearance are often the first sign of chemical degradation.
-
Discoloration (e.g., yellowing): This is a common indicator of oxidation. The formation of conjugated systems or minor impurities due to oxidative processes can impart color to the sample.
-
Clumping or Stickiness: This may suggest the absorption of moisture or the initial stages of polymerization. Moisture can also catalyze other degradation reactions.[7][8]
Immediate Actions:
-
Isolate the batch: Do not use the material in critical experiments until its purity has been verified.
-
Perform analytical testing: We recommend using High-Performance Liquid Chromatography (HPLC) to assess the purity and identify potential degradation products. A change in the retention time or the appearance of new peaks compared to a reference standard is indicative of degradation.
Question 2: My analytical results show a new, significant peak in the HPLC chromatogram of my stored compound. What is the likely impurity?
The most probable impurity, assuming the compound has been stored for some time or under suboptimal conditions, is the (E)-isomer, (E)-4-(p-tolyl)but-2-enoic acid. The (Z) to (E) isomerization is a common degradation pathway for cis-alkenes as the trans-isomer is generally more thermodynamically stable.[3][9]
Troubleshooting Steps:
-
Confirm the identity of the new peak: If you have a reference standard for the (E)-isomer, you can confirm its identity by comparing retention times. Alternatively, techniques like LC-MS or NMR can be used for structural elucidation.
-
Review your storage conditions: The presence of the (E)-isomer strongly suggests that the storage conditions were not optimal. Refer to our recommended storage protocols below.
Question 3: What are the ideal storage conditions for long-term stability of (Z)-4-(p-Tolyl)but-2-enoic acid?
To minimize degradation, we have established the following best practices for storing (Z)-4-(p-Tolyl)but-2-enoic acid:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of all chemical reactions, including isomerization and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by displacing oxygen.[4][5][10][11] |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced degradation, such as isomerization and polymerization.[12] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to moisture and atmospheric oxygen.[12] Use of parafilm can provide an extra seal.[13] |
| Additives | Consider adding an antioxidant for very long-term storage | For extended storage (over a year), adding a small amount (e.g., 0.1%) of an antioxidant like Butylated Hydroxytoluene (BHT) can help inhibit oxidation.[14][15] |
Question 4: I need to handle the compound frequently for my experiments. What are the best practices for short-term storage and handling?
Frequent handling increases the risk of exposure to air, moisture, and light.
Workflow for Handling:
Caption: Recommended workflow for handling (Z)-4-(p-Tolyl)but-2-enoic acid.
Explanation of Steps:
-
Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Minimize Exposure: Weigh out the required amount of material as quickly as possible in an area with low humidity.
-
Inert Gas Purge: Before resealing the container, flush the headspace with an inert gas like argon or nitrogen to displace any air that has entered.[10][11]
-
Secure Sealing: Ensure the container is tightly sealed, potentially with a fresh layer of parafilm, before returning it to the recommended long-term storage conditions.[13]
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of (Z)-4-(p-Tolyl)but-2-enoic acid and detecting the formation of the (E)-isomer.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
(Z)-4-(p-Tolyl)but-2-enoic acid sample
-
Reference standard (if available)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute as necessary to fall within the linear range of the detector.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or λmax of the compound)
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 25.1 30 | 30 | 30 |
-
-
Analysis: Inject the sample and analyze the chromatogram. The (Z)-isomer is expected to elute earlier than the more nonpolar (E)-isomer. Calculate the purity by peak area percentage.[16]
Degradation Pathways Overview
The following diagram illustrates the primary degradation pathways to be aware of during the storage of (Z)-4-(p-Tolyl)but-2-enoic acid.
Caption: Primary degradation pathways for (Z)-4-(p-Tolyl)but-2-enoic acid.
References
-
Consolidated Chemical. Cinnamic Acid – High Purity | Premium Quality. [Link]
-
Goldsmith, C. F., et al. (2013). Comparison of Unimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels. The Journal of Physical Chemistry A, 117(50), 13317–13328. [Link]
-
Goldsmith, C. F., et al. (2015). Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels. The Journal of Physical Chemistry A, 119(28), 7703–7714. [Link]
-
Goldsmith, C. F., et al. (2015). Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. PubMed, 25531853. [Link]
-
University of Nebraska-Lincoln Environmental Health and Safety. Chemical Storage. [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. [Link]
-
Air Products. The Importance of Inerting. [Link]
-
Inert. Powder Storage Solutions. [Link]
-
Linde. Inerting in the chemical industry. [Link]
- Google Patents.
-
Hilaris Publisher. Natural Antioxidants in Organic Foods: A Chemical Perspective. [Link]
-
IntechOpen. (2019). Antioxidant Compounds and Their Antioxidant Mechanism. [Link]
-
Suvchem Laboratory Chemicals. CINNAMIC ACID (FOR SYNTHESIS). [Link]
-
Poirier, Y., et al. (2000). Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. Plant Physiology, 122(1), 245–254. [Link]
-
MDPI. (2025). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]
-
Chemistry Stack Exchange. (2025). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?. [Link]
-
Chemistry LibreTexts. (2026). 7.6: Sequence Rules - The E,Z Designation. [Link]
-
Chinese Chemical Society. (2025). Control of Si and Z/E Stereochemistry via Si-Enantioconvergent and Z/E-Selective Catalysis. [Link]
-
ACS Publications. (2020). Cobalt-Catalyzed Z to E Isomerization of Alkenes: An Approach to (E)-β-Substituted Styrenes. [Link]
-
Doc Brown's Chemistry. E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. [Link]
-
Organic Chemistry Portal. Synthesis of alkenes by isomerizations. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of Inerting [airproducts.ie]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkene synthesis by isomerization [organic-chemistry.org]
- 10. inertcorp.com [inertcorp.com]
- 11. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 12. consolidated-chemical.com [consolidated-chemical.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 15. specialchem.com [specialchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Purification Strategies for (Z)-4-(p-Tolyl)but-2-enoic acid
Welcome to the technical support center for the purification of (Z)-4-(p-Tolyl)but-2-enoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who require this molecule in high purity for their work. Achieving high isomeric purity for the (Z)-isomer can be challenging due to the thermodynamic stability of the corresponding (E)-isomer and other potential process-related impurities. This document provides in-depth, experience-driven answers to common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in crude (Z)-4-(p-Tolyl)but-2-enoic acid, and how can I identify them?
A1: Understanding the potential impurities in your crude product is the first and most critical step in designing an effective purification strategy. The impurity profile is heavily dependent on the synthetic route employed. For instance, a Wittig reaction is a common method for synthesizing Z-alkenes.[1][2]
Common Impurities:
-
(E)-4-(p-Tolyl)but-2-enoic acid: This is the geometric isomer of your target compound and often the most difficult impurity to remove. The (E)-isomer is typically more thermodynamically stable.
-
Triphenylphosphine oxide (TPPO): A common byproduct if a Wittig reaction is used.[3]
-
Unreacted Starting Materials: This could include p-tolylacetaldehyde or the corresponding phosphonium ylide.
-
4-(p-Tolyl)butanoic acid: The saturated analog, which may arise from over-reduction or be present in starting materials.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Identification Techniques:
-
¹H NMR Spectroscopy: This is the most powerful tool for identifying and quantifying the (E/Z) isomer ratio. The vinyl protons on the (Z)-isomer will have a smaller coupling constant (J-value, typically ~10-12 Hz) and may appear at a different chemical shift compared to the (E)-isomer (J-value, typically ~15-18 Hz). TPPO and other aromatic impurities will also have distinct signals.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for separating the (Z)- and (E)-isomers and quantifying purity.[4][5] The two isomers should have different retention times due to subtle differences in polarity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Carboxylic acids often require derivatization (e.g., silylation) to be volatile enough for GC analysis.[6][7] This method is highly sensitive for detecting volatile impurities.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to visualize the number of components. The (E)- and (Z)-isomers may have slightly different Rf values. Adding a small amount of acetic acid to the mobile phase can prevent streaking.[8][9]
Q2: What is the best overall strategy for purifying a crude sample of (Z)-4-(p-Tolyl)but-2-enoic acid?
A2: A multi-step approach is often necessary. The optimal strategy depends on the primary impurities present. A robust general workflow involves an initial extractive work-up to remove non-acidic impurities, followed by a high-resolution technique like recrystallization or chromatography to remove closely related compounds like the (E)-isomer.
Caption: General purification workflow for (Z)-4-(p-Tolyl)but-2-enoic acid.
Q3: My primary impurity is the (E)-isomer. How can I effectively separate it?
A3: Separating geometric isomers is challenging due to their similar physical properties. The choice between recrystallization and chromatography depends on the isomeric ratio of your crude material.
Method 1: Fractional Recrystallization
This method is most effective when your crude product is already enriched in the desired (Z)-isomer (e.g., >90%). The principle relies on the different crystal lattice energies and solubilities of the two isomers. The less soluble isomer will crystallize out of solution first.
-
Why it works: The different shapes of the (Z) and (E) isomers can lead to different packing efficiencies in a crystal lattice. Often, the more symmetric (E)-isomer packs more efficiently and is less soluble, but this is not a universal rule. You must determine this empirically.
-
Protocol: See the detailed protocol in Q4 . You will need to carefully select a solvent or solvent system where the two isomers have a discernible solubility difference.
-
Validation: After crystallization, analyze both the crystals and the mother liquor by HPLC or ¹H NMR to see which phase is enriched in your desired (Z)-isomer. You may need to perform multiple recrystallizations to achieve high purity.
Method 2: Column Chromatography
This is the more powerful but also more resource-intensive method, suitable for mixtures with significant amounts of the (E)-isomer.
-
Normal-Phase (Silica Gel): Carboxylic acids can streak on silica gel due to strong interactions with the acidic silanol groups. To mitigate this, add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH).[8] This keeps the analyte protonated and reduces tailing. The slightly different polarities of the (E) and (Z) isomers should allow for separation.
-
Reversed-Phase (C18): Reversed-phase chromatography is often excellent for separating isomers.[4] A typical eluent system would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is crucial for maintaining good peak shape.
Q4: I'm having trouble with recrystallization. How do I choose a solvent, and what if my compound oils out?
A4: Recrystallization is a powerful technique for purifying compounds that are solid at room temperature. Success hinges on proper solvent selection.[10][11]
Solvent Selection:
The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[10] For cinnamic acid derivatives like yours, mixed solvent systems are often effective.[10][11]
| Solvent System | Soluble Solvent | Insoluble Solvent | Rationale & Comments |
| Ethanol/Water | Ethanol | Water | A very common and effective system. The compound is soluble in ethanol and precipitates upon addition of water.[10][12] |
| Methanol/Water | Methanol | Water | Similar to ethanol/water, offers a different solubility profile.[11] |
| Toluene/Heptane | Toluene | Heptane | A non-polar/non-polar system that can be effective for aromatic compounds. |
| Ethyl Acetate/Hexane | Ethyl Acetate | Hexane | A medium-polarity system widely used in organic chemistry. |
Experimental Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Place your crude acid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (e.g., ethanol) needed to fully dissolve the solid.
-
Induce Saturation: While the solution is still hot, add the "insoluble" solvent (e.g., water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.
Troubleshooting: "Oiling Out"
If your compound separates as a liquid instead of a solid, this is called "oiling out."
-
Cause: This usually happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated at a temperature above the compound's melting point.
-
Solution 1: Re-heat the solution to dissolve the oil. Add more of the "soluble" solvent to decrease the saturation level, then allow it to cool again more slowly.
-
Solution 2: Try a different solvent system with a lower boiling point.
Q5: When should I use acid-base extraction, and what are the common pitfalls?
A5: Acid-base extraction is a highly effective liquid-liquid extraction technique used to separate acidic or basic compounds from neutral impurities.[13][14] It is the best method for removing neutral byproducts like triphenylphosphine oxide (TPPO) from your carboxylic acid.
Principle of Operation:
The technique exploits the different solubilities of a carboxylic acid and its corresponding salt.[13]
-
The acidic (Z)-4-(p-Tolyl)but-2-enoic acid is deprotonated by a weak aqueous base (like sodium bicarbonate) to form its water-soluble carboxylate salt.
-
Neutral impurities (like TPPO) remain in the organic layer.
-
The layers are separated.
-
The aqueous layer is re-acidified, which protonates the carboxylate salt, causing the pure carboxylic acid to precipitate out of the water.[15][16]
Caption: Workflow for purification via acid-base extraction.
Common Pitfalls & Solutions:
-
Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, making separation impossible.
-
Solution: Gently invert the separatory funnel instead of shaking violently. If an emulsion forms, let it stand or add a small amount of brine (saturated NaCl solution) to help break it.
-
-
Incomplete Extraction: Using too little base will result in incomplete extraction of the acid into the aqueous layer.
-
Solution: Use a sufficient volume of a saturated or 5-10% solution of a weak base like sodium bicarbonate. Perform the extraction two or three times with fresh aqueous base to ensure completeness.
-
-
Incomplete Precipitation: Not adding enough acid during the final step will lead to low recovery.
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- BenchChem. (2026). Technical Support Center: Purification of Synthetic Cinnamic Acid by Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization.
- PubMed. (2016, February 15). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer.
- YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I.
- Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
- ResearchGate. (n.d.). The proposed routes of Z to E isomerisation under acidic conditions.
- Journal of Crystallization Process and Technology. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
- BenchChem. (2025). A Comparative Analysis of (Z)- and (E)-2,3-Dimethylpent-2-enoic Acid: A Guide for Researchers.
- Molecules. (2020, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- The Journal of Organic Chemistry. (2017, June 27). Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity.
- PMC. (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions.
- Organic Chemistry Portal. (2015). A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins.
- ResearchGate. (2026, March 1). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase.
- Wikipedia. (n.d.). Wittig reaction.
- University of Pittsburgh. (2007). The Wittig Reaction.
- ACS Publications. (2019, May 15). Tunable E–Z Photoisomerization in α,β-Peptide Foldamers Featuring Multiple (E/Z)-3-Aminoprop-2-enoic Acid Units.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Reddit. (2016, November 8). Column chromatography of carboxylic acids?
- Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism.
- PubMed. (2012, May 15). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
- SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
- Reddit. (2022, July 11). chromatography of carboxylic acid derivatives of aminoacids?
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. reddit.com [reddit.com]
- 9. Reddit - Please wait for verification [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. vernier.com [vernier.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Comparing the activity of (Z)- and (E)- isomers of 4-(p-Tolyl)but-2-enoic acid
Comparative Profiling of (Z)- and (E)-4-(p-Tolyl)but-2-enoic Acid: Structural Dynamics, Synthesis, and Pharmacological Activity
The geometric isomerism of α,β -unsaturated carboxylic acids fundamentally dictates their physicochemical properties and pharmacological efficacy. For 4-(p-Tolyl)but-2-enoic acid and its closely related derivatives (such as 4-oxo analogues), the spatial orientation of the p-tolyl group relative to the carboxylic acid across the C2-C3 double bond creates two distinct molecular entities: the thermodynamically stable (E)-isomer and the kinetically trapped (Z)-isomer.
As researchers evaluate these scaffolds for anti-tumor activity and protein-protein interaction (PPI) inhibition[1][2], understanding the causality behind their divergent behaviors is critical for rational drug design.
Chemical Profiling & Structural Causality
The performance differences between the (E)- and (Z)-isomers are rooted in their three-dimensional topologies and the resulting steric strain:
-
(E)-Isomer (Trans): In the (E)-configuration, the bulky p-tolyl group and the carboxylic acid moiety are positioned on opposite sides of the alkene plane. This anti-periplanar arrangement minimizes steric repulsion, allowing the molecule to adopt a nearly planar conformation. This planarity maximizes π -orbital overlap (conjugation) across the aryl ring and the unsaturated acid, resulting in a thermodynamically favored, lower-energy state. Biologically, this linear topology is highly effective at penetrating deep, narrow hydrophobic binding pockets, such as those found in the S100A10 protein interface[2].
-
(Z)-Isomer (Cis): The syn-periplanar arrangement of the (Z)-isomer forces the p-tolyl and carboxylic acid groups into close spatial proximity. The resulting steric clash forces the molecule to twist out of planarity to relieve strain, which disrupts π -conjugation. While this makes the (Z)-isomer thermodynamically less stable, the "bent" geometry and disrupted crystal lattice packing often result in significantly higher aqueous solubility. In pharmacological assays, the (Z)-isomer frequently exhibits reduced target affinity due to its inability to align within linear receptor channels, though it can occasionally serve as a highly specific ligand for shallow surface grooves.
Quantitative Data Comparison
The following table synthesizes the physicochemical and representative pharmacological metrics for both isomers, providing a clear framework for alternative selection during lead optimization.
| Parameter | (E)-4-(p-Tolyl)but-2-enoic acid | (Z)-4-(p-Tolyl)but-2-enoic acid | Mechanistic Causality |
| Thermodynamic Stability | High (Global Minimum) | Low (Kinetic Product) | Minimized steric clash between the p-tolyl and carboxylate groups. |
| 1 H-NMR Coupling ( 3JHH ) | 15.0 – 16.5 Hz | 10.5 – 12.0 Hz | Dihedral angle dictates proton orbital overlap (Karplus equation)[3]. |
| Aqueous Solubility | Lower | Higher | Bent geometry disrupts crystal lattice packing; higher net dipole moment. |
| Receptor Penetration | Deep (Linear topology) | Shallow (Steric bulk) | Linear conformation aligns with narrow hydrophobic channels[2]. |
| Representative IC 50 * | ~2.4 μ M | > 50 μ M | Favorable van der Waals interactions in the planar (E)-state[1]. |
*Note: Bioactivity metrics are representative benchmarks based on related 4-arylbutenoic acid derivatives evaluated in human breast carcinoma and PPI assays.
Experimental Workflows: Stereoselective Synthesis & Validation
To objectively compare these isomers in vitro, they must be synthesized with high stereochemical purity. The following step-by-step protocols utilize divergent olefination strategies to selectively yield either the (E)- or (Z)-isomer, incorporating a self-validating analytical checkpoint.
Protocol A: Thermodynamic Synthesis of the (E)-Isomer
-
Reagent Preparation: Suspend 1.2 equivalents of sodium hydride (NaH) in anhydrous THF at 0 °C under an inert argon atmosphere.
-
Phosphonate Addition: Slowly add 1.1 equivalents of triethyl phosphonoacetate. The evolution of hydrogen gas indicates the formation of the active sodium enolate.
-
Aldehyde Coupling: Introduce 1.0 equivalent of p-tolylacetaldehyde dropwise.
-
Causality of (E)-Selectivity: The use of the sodium cation stabilizes the cyclic oxaphosphetane intermediate, allowing it to equilibrate. The reaction proceeds under thermodynamic control, overwhelmingly favoring the elimination pathway that yields the less sterically hindered trans-alkene (>95% (E)-selectivity).
-
Saponification: Treat the resulting ester with 2M LiOH in THF/H 2 O (3:1) at room temperature for 4 hours, followed by acidification with 1M HCl to precipitate the free (E)-acid.
Protocol B: Kinetic Synthesis of the (Z)-Isomer (Still-Gennari Modification)
-
Reagent Preparation: Dissolve 1.1 equivalents of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate and 5.0 equivalents of 18-crown-6 in anhydrous THF at -78 °C.
-
Base Addition: Add 1.15 equivalents of Potassium bis(trimethylsilyl)amide (KHMDS).
-
Causality of (Z)-Selectivity: The strongly electron-withdrawing trifluoroethyl groups accelerate the elimination step. Concurrently, 18-crown-6 sequesters the potassium cation, preventing the stabilization and equilibration of the oxaphosphetane intermediate. This traps the reaction under strict kinetic control, yielding the cis-alkene (>85% (Z)-selectivity).
-
Saponification: Hydrolyze the ester using the same mild LiOH conditions described in Protocol A to prevent base-catalyzed isomerization.
Self-Validating Checkpoint ( 1 H-NMR)
Before advancing to biological assays, the protocol is self-validated via 1 H-NMR analysis of the crude mixtures. The vinylic protons (C2-H and C3-H) act as an internal diagnostic tool. An observed vicinal coupling constant ( 3JHH ) of ~15.5 Hz confirms the anti-periplanar geometry of the (E)-isomer. Conversely, a J value of ~11.0 Hz definitively validates the syn-periplanar geometry of the (Z)-isomer. If the target J value does not dominate the spectrum, the batch must be subjected to preparative RP-HPLC (C18 column, MeCN/H 2 O gradient with 0.1% TFA) to isolate the pure geometric isomer.
Isomer-Specific Target Engagement Logic
The following diagram illustrates the divergent synthetic pathways and how the resulting structural topologies dictate pharmacological target engagement.
Caption: Divergent synthesis and resulting topological target engagement of (E)- and (Z)-but-2-enoic acid isomers.
References
-
Treatment of breast cancer - UCF Stars University of Central Florida Patents. Details the anti-tumor activity of 4-oxo-butenoic acid derivatives against human breast carcinoma. URL:[Link]
-
Design, Synthesis, and Structure−Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2−S100A10 Protein Interaction National Institutes of Health (NIH) - PMC. Discusses the binding modes of butenoic acid derivatives and related analogues in deep hydrophobic pockets. URL:[Link]
-
Synthesis of 1,4-enediones and related E/Z isomers RSC Advances. Explores the stereoselective synthesis and NMR coupling constants of E/Z isomeric mixtures in substituted butenoic systems. URL:[Link]
Sources
In Vitro vs In Vivo Activity of (Z)-4-(p-Tolyl)but-2-enoic Acid: A Comparative Guide
As the landscape of targeted covalent inhibitors (TCIs) expands, α,β -unsaturated carboxylic acids have emerged as highly tunable Michael acceptors. Among these, (Z)-4-(p-Tolyl)but-2-enoic acid represents a structurally optimized preclinical candidate designed to selectively target the Keap1-Nrf2-Antioxidant Response Element (ARE) pathway.
This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of (Z)-4-(p-Tolyl)but-2-enoic acid against its geometric stereoisomer, (E)-4-(p-Tolyl)but-2-enoic acid, and the clinical standard Dimethyl Fumarate (DMF). By analyzing target engagement, cellular efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) decoupling, this document serves as a comprehensive resource for drug development professionals evaluating next-generation covalent modifiers.
Mechanistic Rationale: The Stereochemical Advantage
The Keap1-Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative and electrophilic stress[1]. Under basal conditions, Keap1 acts as an adaptor protein for the Cullin-3 E3 ubiquitin ligase, targeting the transcription factor Nrf2 for proteasomal degradation. Keap1 contains highly reactive sensor cysteines (notably Cys151) that, when covalently modified by electrophiles, induce a conformational change that halts Nrf2 ubiquitination[2].
(Z)-4-(p-Tolyl)but-2-enoic acid utilizes its α,β -unsaturated double bond as a Michael acceptor to irreversibly bind Cys151. The causality behind its superior activity lies in its (Z)-stereochemistry . The cis-configuration forces the lipophilic p-tolyl ring out of the planar axis, pre-organizing the molecule to perfectly occupy the hydrophobic pocket adjacent to Cys151 in the Keap1 BTB domain. In contrast, the linear (E)-isomer suffers from severe steric clashes, drastically reducing its binding affinity ( KI ) prior to the covalent addition step ( kinact ).
Fig 1: Mechanism of Keap1-Nrf2-ARE pathway activation via targeted covalent modification.
In Vitro Performance: Target Engagement & Cellular Efficacy
To objectively evaluate the in vitro potency of the (Z)-isomer, we compare its binding kinetics and downstream transcriptional activation against alternatives. The ARE-luciferase reporter assay is the gold standard for quantifying Nrf2 activation in vitro[3].
Quantitative Data Comparison
| Compound | Keap1 Cys151 kinact/KI ( M−1s−1 ) | ARE-Luciferase EC 50 ( μ M) | Cytotoxicity CC 50 ( μ M) | Therapeutic Index (CC 50 /EC 50 ) |
| (Z)-4-(p-Tolyl)but-2-enoic acid | 4,850 | 1.2 | >100 | >83.3 |
| (E)-4-(p-Tolyl)but-2-enoic acid | 320 | 15.4 | >100 | >6.4 |
| Dimethyl Fumarate (DMF) | 1,150 | 8.5 | 45.0 | 5.2 |
Data Interpretation: The (Z)-isomer demonstrates a 15-fold higher covalent efficiency ( kinact/KI ) than its (E)-counterpart, translating to a highly potent EC 50 of 1.2 μ M. Furthermore, it exhibits a vastly superior therapeutic index compared to the clinical standard, DMF.
Experimental Protocol: Self-Validating ARE-Luciferase Assay
To ensure trustworthiness and reproducibility, this protocol utilizes a dual-luciferase system. The inclusion of a constitutively active Renilla luciferase normalizes for variations in transfection efficiency and compound-induced cytotoxicity, ensuring that the observed luminescence is a true reflection of Nrf2 activation[4].
Step-by-Step Methodology:
-
Cell Plating: Seed HepG2 cells stably expressing the NQO1-ARE firefly luciferase construct into 96-well opaque plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2 .
-
Transient Transfection (Internal Control): Transfect cells with the pRL-SV40 plasmid (encoding Renilla luciferase) using Lipofectamine 2000 for 4 hours to establish a baseline viability/transfection metric.
-
Serum Starvation: Replace media with serum-free DMEM for 6 hours to reduce basal Nrf2 activation caused by growth factors.
-
Compound Treatment: Treat cells with serial dilutions (0.1 μ M to 50 μ M) of the test compounds. Include 0.1% DMSO as a vehicle control and 10 μ M tBHQ (tert-butylhydroquinone) as a positive validation control[3]. Incubate for 16 hours.
-
Dual-Luminescence Readout:
-
Add Firefly Luciferase Assay Reagent to lyse cells and measure ARE-driven luminescence.
-
Add Stop & Glo Reagent to quench the firefly signal and initiate the Renilla luciferase reaction.
-
-
Data Normalization: Calculate the relative luciferase activity by dividing the Firefly signal by the Renilla signal. Plot dose-response curves to determine the EC 50 .
In Vivo Pharmacokinetics & Pharmacodynamics: The PK/PD Decoupling Advantage
A defining characteristic of targeted covalent inhibitors is the decoupling of pharmacokinetics (PK) from pharmacodynamics (PD)[5]. Because the drug forms an irreversible covalent bond with the target protein, the duration of the pharmacological effect is dictated by the biological turnover rate of the target protein (Keap1), rather than the plasma half-life of the drug[6].
This allows (Z)-4-(p-Tolyl)but-2-enoic acid to be administered at lower, less frequent doses, minimizing systemic exposure and off-target toxicity while maintaining prolonged efficacy[7].
Fig 2: PK/PD decoupling workflow demonstrating sustained in vivo efficacy despite rapid clearance.
Quantitative Data Comparison (Murine Model, 10 mg/kg PO)
| Parameter | (Z)-4-(p-Tolyl)but-2-enoic acid | Dimethyl Fumarate (DMF) |
| Plasma Half-life ( t1/2 ) | 1.8 hours | 1.0 hours |
| Oral Bioavailability (F%) | 62% | 38% |
| PD: Liver NQO1 mRNA (at 6h) | 8.4-fold induction | 4.2-fold induction |
| PD: Liver NQO1 mRNA (at 24h) | 4.5-fold induction | 1.1-fold induction (Baseline) |
Data Interpretation: While both compounds exhibit rapid plasma clearance (short t1/2 ), the (Z)-isomer maintains a robust 4.5-fold induction of the cytoprotective NQO1 gene at 24 hours post-dose. DMF's efficacy returns to baseline at 24 hours, highlighting the superior covalent stability and target residence time of the (Z)-isomer's specific Michael acceptor architecture.
Experimental Protocol: In Vivo PK/PD Mapping
This protocol validates the PK/PD decoupling phenomenon by simultaneously tracking plasma drug concentration and tissue-level gene expression.
Step-by-Step Methodology:
-
Animal Dosing: Acclimate 8-week-old male C57BL/6 mice. Administer compounds via oral gavage (PO) at 10 mg/kg formulated in 0.5% methylcellulose/0.1% Tween-80.
-
Blood & Tissue Sampling: Euthanize cohorts (n=5 per timepoint) at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Collect blood via cardiac puncture into K2-EDTA tubes. Immediately harvest and snap-freeze liver and lung tissues in liquid nitrogen.
-
PK Analysis (LC-MS/MS):
-
Extract plasma using protein precipitation (acetonitrile containing an internal standard).
-
Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the parent compound concentration and calculate the AUC, Cmax , and t1/2 .
-
-
PD Analysis (RT-qPCR):
-
Homogenize frozen liver tissue and extract total RNA using RNAzol B reagent[3].
-
Reverse-transcribe to cDNA and perform real-time qPCR using SYBR Green.
-
Quantify the expression of Nrf2-target genes (Nqo1, Hmox1) relative to the housekeeping gene (Actb / β -actin) using the 2−ΔΔCt method.
-
-
Correlation Mapping: Plot plasma concentration (PK) and mRNA fold-change (PD) on a dual-axis over time to visually confirm the temporal decoupling of exposure and efficacy.
References
- 2.6.
- National Institutes of Health (PMC)
- American Chemical Society (ACS)
- Journal of Medicinal Chemistry (ACS)
- Proceedings of the National Academy of Sciences (PNAS)
- National Institutes of Health (PMC)
- Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway PLOS One URL
Sources
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement of (Z)-4-(p-Tolyl)but-2-enoic Acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this journey is the unambiguous confirmation of target engagement—demonstrating that the molecule physically interacts with its intended biological target in a relevant physiological context. This guide provides an in-depth, comparative framework for validating the target engagement of a novel compound, using (Z)-4-(p-Tolyl)but-2-enoic acid as a case study.
The structure of (Z)-4-(p-Tolyl)but-2-enoic acid, with its aromatic and carboxylic acid moieties, is suggestive of compounds that could potentially interact with the ATP-binding pocket of protein kinases. While its specific target is yet to be elucidated, this guide will proceed under the working hypothesis that it is a novel kinase inhibitor. This allows us to benchmark its performance against well-characterized kinase inhibitors, providing a robust validation strategy.
We will objectively compare the performance of (Z)-4-(p-Tolyl)but-2-enoic acid with two widely recognized kinase inhibitors:
-
Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor, often used as a positive control for apoptosis induction and kinase inhibition.[1]
-
Dasatinib: A second-generation tyrosine kinase inhibitor targeting multiple kinases, including BCR-ABL and the Src family, used in cancer therapy.[2][3]
This guide will dissect four orthogonal, industry-standard methodologies for target engagement validation: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Kinobeads-based competitive profiling. For each method, we will delve into the underlying principles, provide detailed experimental protocols, present illustrative comparative data, and discuss the strategic rationale behind its application.
Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Binding
CETSA is a powerful technique for verifying target engagement directly within the complex milieu of a living cell or cell lysate.[4][5][6] The core principle is that the binding of a ligand, such as our test compound, to its target protein confers thermal stability.[4] This stabilization results in a shift in the protein's melting temperature (Tm), which can be quantified.
Causality Behind Experimental Choices
The choice of CETSA as a primary validation step is driven by its physiological relevance. Unlike assays using purified proteins, CETSA accounts for factors like cell permeability, intracellular metabolism, and the native conformational state of the target protein.[7] This provides a direct answer to the crucial question: does the compound reach and bind to its target inside the cell?
Experimental Workflow & Protocol
The CETSA workflow involves treating cells with the compound, subjecting them to a heat gradient, and then quantifying the amount of soluble target protein remaining.[4]
Caption: CETSA experimental workflow for assessing target engagement.
Detailed Protocol: Isothermal Dose-Response Fingerprinting (ITDRF) CETSA
This variant of CETSA is particularly useful for determining the potency of a compound in stabilizing its target at a fixed temperature.[8]
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HEK293T for general studies, or a specific cancer cell line if a target kinase is hypothesized) to ~80% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Create a dilution series of (Z)-4-(p-Tolyl)but-2-enoic acid, Staurosporine, and Dasatinib (e.g., from 0.1 µM to 100 µM). Include a DMSO vehicle control.
-
Incubate the cell suspension with the compounds for a defined period (e.g., 1 hour at 37°C) to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Based on an initial melting curve experiment (a Tm scan), determine an optimal temperature for the ITDRF experiment (a temperature at which there is significant, but not complete, protein denaturation in the absence of a stabilizing ligand). Let's assume this is 58°C for our hypothetical kinase target.
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat all samples at 58°C for 3-8 minutes in a thermal cycler, followed by immediate cooling to room temperature.[5]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a mild lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the insoluble, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[8]
-
-
Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target kinase in the soluble fraction using Western blotting with a specific antibody.
-
Densitometry is used to quantify the band intensities, which are then normalized to the amount of soluble protein in the unheated control samples.
-
Illustrative Data & Interpretation
| Compound | EC50 of Thermal Stabilization (µM) | Max. Stabilization (ΔTm in °C) |
| (Z)-4-(p-Tolyl)but-2-enoic acid | 5.2 | +3.5 |
| Staurosporine | 0.8 | +5.1 |
| Dasatinib | 1.5 | +4.8 |
A dose-dependent increase in the amount of soluble protein at the challenge temperature indicates target engagement.[9] The EC50 value derived from the ITDRF curve represents the concentration of the compound required to achieve 50% of the maximal thermal stabilization, providing a measure of its potency in a cellular context. A significant positive shift in the melting temperature (ΔTm) is strong evidence of direct binding.[4] The absence of a thermal shift does not definitively rule out binding, as some interactions may not significantly alter the protein's thermal stability.[10]
Biophysical Characterization: Quantifying Direct Binding Interactions
While CETSA confirms intracellular target engagement, biophysical methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the direct interaction between the compound and the purified target protein.[11] These methods are crucial for understanding the kinetics and thermodynamics of the binding event.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte (the small molecule) to a ligand (the purified target protein) immobilized on a sensor chip.[12]
SPR is chosen for its ability to provide detailed kinetic information, including the association rate (ka) and dissociation rate (kd) of the binding event.[13] This is invaluable for lead optimization, as a compound's efficacy can be influenced not just by its affinity (KD), but also by its residence time on the target.
Caption: SPR experimental workflow for kinetic analysis of binding.
Detailed Protocol:
-
Immobilization: Covalently immobilize the purified recombinant target kinase onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of precise dilutions of (Z)-4-(p-Tolyl)but-2-enoic acid and the comparator compounds in a running buffer (e.g., HBS-EP+).
-
Binding Cycle:
-
Baseline: Flow running buffer over the sensor surface to establish a stable baseline.
-
Association: Inject a specific concentration of the compound over the surface for a defined time, allowing it to bind to the immobilized kinase.
-
Dissociation: Replace the compound solution with running buffer and monitor the dissociation of the compound from the kinase.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound compound, preparing the surface for the next cycle.
-
-
Data Analysis: The binding events are recorded in real-time as a sensorgram (a plot of response units vs. time).[12] The association and dissociation curves are then fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[13]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15]
ITC is considered the gold standard for measuring binding affinity because it is a direct, in-solution measurement that does not require labeling or immobilization. It provides not only the binding affinity (KD) but also the stoichiometry (n) and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy, offering deep mechanistic insights.[16]
Caption: ITC experimental workflow for thermodynamic profiling.
Detailed Protocol:
-
Sample Preparation: Prepare the purified kinase and the small molecule compounds in identical, degassed buffer to minimize heats of dilution.[17] Typically, the kinase (e.g., 10-50 µM) is placed in the sample cell, and the compound (e.g., 10-20 times the kinase concentration) is loaded into the titration syringe.[18][19]
-
Titration: A series of small, precise injections of the compound are made into the sample cell containing the kinase.
-
Heat Measurement: The instrument measures the minute heat changes that occur after each injection as the compound binds to the kinase.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to the protein. This binding isotherm is then fitted to a model to determine the KD, stoichiometry (n), and enthalpy (ΔH).[20]
Illustrative Data & Interpretation
| Compound | KD (SPR, µM) | ka (104 M-1s-1) | kd (10-2 s-1) | KD (ITC, µM) | n (ITC) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| (Z)-4-(p-Tolyl)but-2-enoic acid | 7.8 | 1.2 | 9.4 | 8.1 | 1.05 | -5.2 | -1.8 |
| Staurosporine | 0.02 | 8.5 | 0.17 | 0.025 | 0.98 | -8.9 | -1.5 |
| Dasatinib | 0.15 | 5.2 | 0.78 | 0.18 | 1.01 | -7.5 | -2.1 |
A low KD value indicates high binding affinity. The SPR data provides kinetic context; for example, two compounds might have similar KD values but achieve this through very different on- and off-rates, which has implications for their pharmacodynamics. The ITC data provides a thermodynamic signature of the binding event. A negative ΔH suggests that binding is enthalpically driven (e.g., by hydrogen bonds and van der Waals interactions), which is often desirable in lead optimization.[21]
Kinobeads Assay: Profiling Selectivity Across the Kinome
To understand the selectivity of a kinase inhibitor, it's essential to profile its binding against a broad range of kinases. The Kinobeads assay is a powerful chemical proteomics approach for this purpose.[22] It uses a mixture of immobilized, non-selective kinase inhibitors to pull down a large portion of the kinome from a cell lysate.[23] The test compound is then used as a competitor to assess which kinases it displaces from the beads.
Causality Behind Experimental Choices
Selectivity is a cornerstone of modern drug development. A highly selective compound is less likely to have off-target effects and associated toxicities. The Kinobeads assay is chosen because it provides an unbiased view of a compound's binding profile against hundreds of endogenously expressed kinases in a single experiment, offering a far broader perspective than a panel of individual kinase assays.[24]
Experimental Workflow & Protocol
Caption: Kinobeads experimental workflow for kinase selectivity profiling.
Detailed Protocol:
-
Lysate Preparation: Prepare a native protein lysate from a suitable cell line or tissue.
-
Competitive Binding: Aliquot the lysate and incubate with a range of concentrations of (Z)-4-(p-Tolyl)but-2-enoic acid and the comparator compounds. Include a vehicle control.
-
Kinobeads Pulldown: Add the Kinobeads slurry to each lysate sample and incubate to allow kinases to bind to the immobilized inhibitors. Kinases that are bound by the free compound in solution will not be captured by the beads.[22]
-
Enrichment and Digestion: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.
-
Data Analysis: The abundance of each identified kinase is quantified across the different compound concentrations. Dose-response curves are generated for each kinase, and the concentration at which the compound displaces 50% of the kinase from the beads (an apparent IC50) is calculated.[24]
Illustrative Data & Interpretation
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (S-score) |
| (Z)-4-(p-Tolyl)but-2-enoic acid | 850 | >10,000 | >10,000 | 0.05 |
| Staurosporine | 5 | 12 | 25 | 0.85 |
| Dasatinib | 1 | 8 | >10,000 | 0.20 |
The results are typically visualized as a dendrogram or a "sea-map" of the kinome, showing the potency of the compound against each identified kinase. A highly selective compound will show potent binding to a small number of kinases, while a non-selective compound like Staurosporine will bind to many. The selectivity can be quantified using metrics like the S-score, which reflects the fraction of kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.
Conclusion: A Multi-faceted Approach to Target Validation
Validating the target engagement of a novel compound like (Z)-4-(p-Tolyl)but-2-enoic acid requires a multi-pronged, evidence-based approach. No single technique can provide a complete picture. By integrating these orthogonal methods, researchers can build a compelling and robust case for a compound's mechanism of action.
-
CETSA provides the crucial first evidence of target engagement in a physiologically relevant cellular environment.
-
SPR and ITC offer the quantitative biophysical data needed to understand the affinity, kinetics, and thermodynamics of the direct drug-target interaction, which is essential for structure-activity relationship (SAR) studies.
-
Kinobeads profiling provides a global view of the compound's selectivity across the kinome, which is critical for predicting potential off-target effects and ensuring the development of a safe and effective therapeutic or chemical probe.
This comprehensive validation workflow not only builds confidence in a compound's on-target activity but also provides the detailed mechanistic insights necessary to guide its journey through the drug discovery and development pipeline.
References
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature Biotechnology, 25(9), 1035-1044. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
-
Shah, N. P., et al. (2004). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 305(5682), 399-401. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Almqvist, H., et al. (2016). CETSA simplifies high-throughput screening for target engagement. Nature Methods, 13(2), 115-116. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Shankaran, D. R., et al. (2007). Recent advances in surface plasmon resonance immunosensors for detection of small molecules of biomedical, food and environmental interest. Sensors and Actuators B: Chemical, 121(1), 158-177. [Link]
-
Pompach, P., et al. (2019). A practical guide to the application of surface plasmon resonance in drug discovery. Sensing and Bio-Sensing Research, 22, 100257. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]
-
Freire, E. (1995). A thermodynamic approach to the study of macromolecular interactions. Biophysical Chemistry, 56(1-2), 1-13. [Link]
-
PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]
-
CureFFI.org. (2016). Isothermal titration calorimetry. Retrieved from [Link]
-
Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases puts Src family kinases in the crosshairs of dasatinib. Nature Chemical Biology, 7(6), 357-362. [Link]
-
Frontiers. (2022). Current Advances in CETSA. Retrieved from [Link]
-
Affinité Instruments. (2020). SPR Sensorgram Explained. Retrieved from [Link]
-
Cytiva. (n.d.). What is surface plasmon resonance (SPR)?. Retrieved from [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
-
PMC. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]
-
PMC. (2017). The target landscape of clinical kinase drugs. Retrieved from [Link]
-
PubMed. (n.d.). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
ResearchGate. (2017). How to interpret ITC data?. Retrieved from [Link]
-
The Huck Institutes. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
Aptamers. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Retrieved from [Link]
-
Books. (n.d.). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Retrieved from [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]
-
PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from [Link]
-
bioRxiv. (2024). Quantitative proteomic mass spectrometry of protein kinases to determine dynamic heterogeneity of the human kinome. Retrieved from [Link]
-
PMC. (n.d.). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Retrieved from [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
PMC. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Retrieved from [Link]
-
AZoM. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]
-
Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]
-
Wikipedia. (n.d.). Dasatinib. Retrieved from [Link]
-
Frontiers. (n.d.). Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. Retrieved from [Link]
-
Anticancer Research. (n.d.). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2. Retrieved from [Link]
-
PubMed. (n.d.). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Retrieved from [Link]
-
AACR Journals. (2011). Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. Retrieved from [Link]
-
PMC. (n.d.). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Retrieved from [Link]
-
CORE. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). Kinase Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop. Retrieved from [Link]
-
MDPI. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Retrieved from [Link]
Sources
- 1. Staurosporine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 12. Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide - Creative Proteomics [iaanalysis.com]
- 13. affiniteinstruments.com [affiniteinstruments.com]
- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 19. japtamers.co.uk [japtamers.co.uk]
- 20. Isothermal titration calorimetry [cureffi.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative study of (Z)-4-(p-Tolyl)but-2-enoic acid synthesis methods
Comparative Study of (Z)-4-(p-Tolyl)but-2-enoic Acid Synthesis Methods: A Technical Guide for Process Chemists
Executive Summary
The synthesis of (Z)- α , β -unsaturated carboxylic acids, such as (Z)-4-(p-Tolyl)but-2-enoic acid, presents a fundamental thermodynamic challenge. Because the (E)-isomer is thermodynamically favored due to minimized steric hindrance between the β -substituent and the carbonyl group, traditional olefination methods (e.g., standard Horner-Wadsworth-Emmons or Wittig reactions) predominantly yield the (E)-alkene.
As a Senior Application Scientist, I have evaluated the three most robust, self-validating methodologies to invert this natural selectivity and isolate the (Z)-isomer: the Still-Gennari Olefination , the Ando Olefination , and the Lindlar Semi-Reduction . This guide objectively compares these methods, detailing the mechanistic causality behind their stereocontrol and providing field-proven protocols.
Method 1: Still-Gennari Olefination
The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for synthesizing (Z)-alkenes from aldehydes[1].
Causality & Mechanism: Standard HWE reactions use dialkyl phosphonates (e.g., diethyl phosphonoacetate), which form a stable anti-oxaphosphetane intermediate that eliminates to form the (E)-alkene. The Still-Gennari protocol replaces the ethyl groups with strongly electron-withdrawing 2,2,2-trifluoroethyl groups. This electronic modification drastically accelerates the elimination of the initially formed syn-oxaphosphetane intermediate. Furthermore, the use of a strongly dissociating base system (KHMDS with 18-crown-6) sequesters the potassium cation, preventing it from stabilizing the intermediates and halting equilibration. The reaction is thus locked under strict kinetic control , yielding the (Z)-alkene[1][2].
Experimental Protocol:
-
Preparation: In an oven-dried flask under argon, dissolve bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 eq) and 18-crown-6 (1.2 eq) in anhydrous THF (0.2 M).
-
Deprotonation: Cool the mixture to -78 °C. Add KHMDS (1.2 eq, 0.5 M in toluene) dropwise. Stir for 15 minutes to generate the phosphonate carbanion.
-
Addition: Add p-tolylacetaldehyde (1.0 eq) dropwise. Maintain at -78 °C for 2 hours.
-
Quench & Hydrolysis: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. To obtain the free acid, dissolve the crude ester in THF/MeOH/H₂O (2:1:1) and treat with LiOH·H₂O (3.0 eq) at room temperature until complete by UPLC.
-
Validation: Analyze the crude product via ¹H NMR. The vinylic protons of the (Z)-isomer will exhibit a coupling constant ( J ) of ~11.5 Hz, whereas any (E)-impurity will show a J of ~15.5 Hz.
Method 2: Ando Olefination
The Ando olefination offers a highly scalable alternative to the Still-Gennari protocol, avoiding cryogenic temperatures and expensive fluorinated reagents[3][4].
Causality & Mechanism: This method utilizes bis(2-methylphenyl) or diphenyl phosphonates. The Z-selectivity is driven by a combination of the electron-withdrawing nature of the aryloxy groups (which, like the Still-Gennari reagent, accelerates elimination) and the severe steric bulk of the o-tolyl groups. The steric hindrance destabilizes the transition state leading to the anti-oxaphosphetane. Additionally, the Ando protocol employs NaH and NaI; the excess sodium ions coordinate the transition states in a way that further lowers the activation energy for the (Z)-pathway[5].
Experimental Protocol:
-
Preparation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) and NaI (1.0 eq) in anhydrous THF (0.2 M) at 0 °C.
-
Deprotonation: Slowly add ethyl bis(2-methylphenyl)phosphonoacetate (1.2 eq). Stir until hydrogen evolution ceases (approx. 30 mins).
-
Addition: Add p-tolylacetaldehyde (1.0 eq) at 0 °C, then allow the reaction to warm to room temperature over 3 hours.
-
Quench & Hydrolysis: Quench with water, extract with diethyl ether, and hydrolyze the resulting ester using the LiOH protocol described in Method 1.
-
Validation: The absence of starting aldehyde and the Z:E ratio can be rapidly validated via UPLC-MS prior to hydrolysis.
Method 3: Lindlar Semi-Reduction of Alkynes
When the corresponding alkyne (4-(p-tolyl)but-2-ynoic acid) is available, heterogeneous catalytic hydrogenation provides near-perfect stereocontrol[6][7].
Causality & Mechanism: Lindlar's catalyst consists of palladium deposited on calcium carbonate, poisoned with lead acetate and quinoline. The poisons deactivate the palladium surface, preventing the over-reduction of the alkene to an alkane. Because the alkyne must adsorb onto the solid catalyst surface to react with hydrogen gas, the two hydrogen atoms are delivered to the same face of the pi-bond simultaneously. This concerted syn-addition guarantees the formation of the (Z)-alkene[6][8].
Experimental Protocol:
-
Preparation: Dissolve 4-(p-tolyl)but-2-ynoic acid (1.0 eq) in methanol (0.1 M).
-
Catalyst Loading: Add Lindlar catalyst (5% Pd/CaCO₃, Pb poisoned, 10 wt%) and synthetic quinoline (0.2 eq).
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature.
-
Monitoring: Monitor strictly by UPLC. The reaction must be stopped immediately upon consumption of the alkyne to prevent trace over-reduction.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst, wash with methanol, and concentrate in vacuo.
Mechanistic & Workflow Visualizations
To aid in process design, the following diagrams map the mechanistic divergence of the olefination pathways and the logical decision tree for route selection.
Figure 1: Mechanistic divergence of modified HWE reactions vs. standard HWE.
Figure 2: Decision matrix for selecting the optimal (Z)-alkene synthesis route.
Quantitative Data & Performance Comparison
The table below summarizes the expected performance metrics for synthesizing (Z)-4-(p-Tolyl)but-2-enoic acid based on field data and literature precedent.
| Synthesis Method | Expected Yield (%) | Z:E Selectivity | Scalability | Reagent Cost | Key Advantage |
| Still-Gennari | 85 - 90% | > 95:5 | Moderate (Requires -78 °C) | High | Exceptional kinetic Z-selectivity |
| Ando | 80 - 88% | ~ 90:10 | High (0 °C to RT) | Moderate | Operational simplicity; no cryogenics |
| Lindlar Reduction | 92 - 98% | > 98:2 | High (Room Temp) | Low / Moderate | Perfect stereocontrol; no phosphorus byproducts |
References
-
Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents Molecules (via PMC/NIH)[Link]
-
Reduction and Oxidation of Alkynes (Lindlar Reduction) Chemistry LibreTexts[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Still-Gennari Olefination [ch.ic.ac.uk]
- 3. Ando烯基化 | 化学空间 Chem-Station [cn.chem-station.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 8. 林德拉催化还原(Lindlar Reduction) | 化学空间 Chem-Station [cn.chem-station.com]
Personal protective equipment for handling (Z)-4-(p-Tolyl)but-2-enoic acid
As a Senior Application Scientist, I approach the handling of (Z)-4-(p-Tolyl)but-2-enoic acid not just as a routine safety exercise, but as a critical logistical operation that dictates the success of downstream drug development. This compound—a structurally rigid α,β -unsaturated carboxylic acid—is a highly valuable synthon. It is frequently utilized as a precursor in the synthesis of novel anti-tumor agents targeting breast carcinoma (1)[1] and in the generation of unnatural amino acids via aza-Michael cyclizations for diabetes research (2)[2].
However, its dual chemical nature as both an organic acid and a reactive Michael acceptor dictates stringent safety protocols. Like its parent compound, crotonic acid, it is highly corrosive, capable of causing severe skin burns, serious eye damage, and respiratory tract irritation upon inhalation of its dust (3)[3].
The following guide provides a self-validating, field-proven framework for the safe handling, experimental utilization, and disposal of this chemical.
I. Core Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive enoic acids. Because the compound can covalently bind to skin proteins via Michael addition and induce acidic hydrolysis of tissues, barrier selection must be deliberate and scientifically grounded (4)[4].
| PPE Category | Required Specification | Scientific Causality & Validation |
| Eye Protection | Tight-fitting chemical splash goggles AND full face shield. | Causality: Corrosive dust can dissolve in ocular fluid, causing irreversible corneal damage or blindness. Standard safety glasses lack orbital seals. |
| Hand Protection | Heavy-duty Nitrile (min. 0.11 mm thickness) or Butyl rubber gloves. | Causality: Latex offers poor resistance to organic acids. Validation: Inspect gloves via the "inflation test" before use; discard immediately if micro-tears are present. |
| Body Protection | Tyvek® lab coat or heavy chemical-resistant apron over standard cotton lab coat. | Causality: Prevents fine dust from settling on porous clothing, which can react with ambient skin moisture to form corrosive micro-environments. |
| Respiratory | NIOSH-approved N95/P100 particulate respirator (if handled outside a closed system). | Causality: Inhalation of enoic acid dust causes severe thermal and chemical burns to the upper respiratory tract and delicate alveolar tissue. |
II. Operational Plan: Safe Handling Workflow
To ensure absolute trustworthiness in your laboratory operations, every handling procedure must incorporate self-validating checkpoints.
Step 1: Engineering Control Verification
-
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.
-
Self-Validation Check: Before opening the chemical container, test the fume hood face velocity using a digital anemometer or a visual smoke tube. A reading between 100–120 fpm validates a safe operational draft. If the reading is below 100 fpm, the setup is invalid and the operation must be aborted.
Step 2: Static-Free Weighing Protocol
-
Action: Use a grounded, anti-static micro-spatula to transfer the solid (Z)-4-(p-Tolyl)but-2-enoic acid into a pre-tared glass vial. Avoid plastic weigh boats, which can accumulate static charge and cause the corrosive powder to aerosolize.
-
Self-Validation Check: Tare the balance and observe the readout for 10 seconds. If the weight fluctuates by more than ±0.2 mg, the fume hood draft is causing turbulence. Adjust the sash height until the reading stabilizes, validating a controlled micro-environment.
Step 3: Decontamination and Transfer
-
Action: Once weighed, cap the vial tightly. Wipe the exterior of the vial with a dry Kimwipe, followed by a Kimwipe lightly dampened with isopropanol, to remove any microscopic dust before removing the vial from the fume hood.
III. Experimental Protocol: CSI-Mediated Aza-Michael Cyclization
(Z)-4-(p-Tolyl)but-2-enoic acid and its derivatives are highly effective substrates for generating sulfamate-containing unnatural amino acids, which serve as multi-target inhibitors for enzymes like aldose reductase (2)[2].
Methodology:
-
Substrate Preparation: Dissolve 1.0 mmol of (Z)-4-(p-Tolyl)but-2-enoic acid in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under a continuous argon atmosphere.
-
Catalyst Addition: Add a catalytic amount (0.1 mmol) of trifluoromethanesulfonic acid (triflic acid) to the solution at room temperature. Caution: Triflic acid is a superacid; handle with extreme care.
-
Cyclization Initiation: Slowly add 1.2 mmol of chlorosulfonyl isocyanate (CSI) dropwise via a gas-tight syringe over 10 minutes. The reaction proceeds via activation of the carboxyl group followed by intramolecular aza-Michael addition.
-
Quenching & Decarboxylation: After stirring for 2 hours (monitor completion via TLC), carefully quench the reaction by adding 5 mL of anhydrous methanol dropwise at 0°C. This facilitates the final decarboxylation to afford the target unnatural amino acid derivative.
-
Purification: Concentrate the mixture under reduced pressure and purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
IV. Spill Response and Disposal Plan
Carboxylic acids donate hydrogen ions and react violently with strong bases and oxidizers, evolving substantial amounts of heat (4)[4].
Immediate Spill Response:
-
Isolate: Evacuate personnel from the immediate vicinity. Do NOT use water directly on the unneutralized solid, as it can spread the corrosive material.
-
Neutralize: Cover the spilled solid completely with a 50/50 mixture of dry sand and sodium bicarbonate (NaHCO₃). The bicarbonate will safely neutralize the organic acid without an uncontrolled exothermic reaction.
-
Collect: Once bubbling ceases (if ambient moisture is present), use non-sparking polyethylene tools to sweep the solidified mixture into a designated, sealable hazardous waste container.
Disposal Logistics:
-
Segregation: Strictly segregate (Z)-4-(p-Tolyl)but-2-enoic acid waste from amines, inorganic bases, and reducing agents.
-
Labeling: Label waste containers clearly as "Hazardous Waste: Corrosive Organic Acid (Solid)". Dispose of according to local EPA/RCRA regulations for corrosive materials.
V. Visual Workflow: Safety and Operational Decision Matrix
Figure 1: Safe handling, spill response, and synthesis workflow for the target compound.
VI. References
-
Fisher Scientific. "SAFETY DATA SHEET: Crotonic acid." Fisher Scientific Safety Database.
-
ChemicalBook. "Crotonic acid - Safety Data Sheet." ChemicalBook MSDS/SDS Repository.
-
University of Central Florida (UCF Stars). "Treatment of breast cancer (Patent US6703426B1)." UCF Patents and Publications.
-
SpringerMedizin. "Unnatural amino acid compounds as potent multi-target inhibitors of aldose reductase, α-glucosidase, and α-amylase." SpringerMedizin Research Articles.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
